4'-Nitro-3'-(trifluoromethyl)acetanilide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60254. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O3/c1-5(15)13-6-2-3-8(14(16)17)7(4-6)9(10,11)12/h2-4H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHJCLQINRFOLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192539 | |
| Record name | 4-Nitro-3-trifluoromethylacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393-12-4 | |
| Record name | 4-Nitro-3-trifluoromethylacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 393-12-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitro-3-trifluoromethylacetanilide | |
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| Record name | 4'-Nitro-3'-(trifluoromethyl)acetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITRO-3-TRIFLUOROMETHYLACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6SO2536UO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 4'-Nitro-3'-(trifluoromethyl)acetanilide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4'-Nitro-3'-(trifluoromethyl)acetanilide, a key chemical intermediate. The information is presented to support research and development activities in the pharmaceutical and agrochemical industries.
Chemical Identity and Structure
This compound, also known as N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide, is an organic compound belonging to the acetanilide class.[1] Its structure is characterized by an acetanilide core substituted with a nitro group and a trifluoromethyl group on the phenyl ring. These substitutions significantly influence its chemical properties, with the nitro group imparting electron-withdrawing characteristics and the trifluoromethyl group enhancing lipophilicity and stability.[1]
| Identifier | Value |
| IUPAC Name | N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide[2] |
| CAS Number | 393-12-4[1][3] |
| Synonyms | 5-Acetamido-2-nitrobenzotrifluoride, 3-Acetamido-6-nitrobenzotrifluoride, Flutamide Related Compound B[1][3] |
| Molecular Formula | C₉H₇F₃N₂O₃[3][4] |
| SMILES | CC(=O)Nc1ccc(c(c1)C(F)(F)F)N(=O)=O[3] |
| InChI Key | MIHJCLQINRFOLX-UHFFFAOYSA-N[4] |
Physical and Chemical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Weight | 248.16 g/mol | [3][4] |
| Appearance | White to yellow or orange crystalline solid/powder | [1] |
| Melting Point | 108-109 °C, 123 °C | [3][5][6] |
| Boiling Point (Predicted) | 389.8 ± 42.0 °C | [5] |
| Density (Predicted) | 1.478 ± 0.06 g/cm³ | [5] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |
| Storage Conditions | Store in a cool, dry place.[3] Recommended storage at -20°C or in a dry, room temperature, sealed environment. | [5][7] |
Note: Discrepancies in melting point values may arise from different experimental conditions or sample purities.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties listed above are not extensively published in peer-reviewed literature, as they typically follow standard analytical methods. However, a representative synthetic protocol is available from patent literature, outlining the preparation of this compound.
Synthesis of this compound via Nitration of m-(trifluoromethyl)acetanilide [6]
This method involves the nitration of m-(trifluoromethyl)acetanilide using concentrated nitric acid.
-
Step 1: Reaction Setup
-
Dissolve 1.3 kg of m-(trifluoromethyl)acetanilide in 2 kg of concentrated nitric acid.
-
-
Step 2: Nitration
-
Slowly heat the mixture to 45 °C to initiate and sustain the reaction.
-
-
Step 3: Quenching and Precipitation
-
After the reaction is complete, pour the reaction solution into 5 kg of frozen water. This will cause the product to precipitate out of the solution.
-
-
Step 4: Isolation and Purification
-
Filter the resulting solid product from the aqueous mixture.
-
Wash the collected solid with water.
-
-
Step 5: Drying
-
Dry the purified solid to obtain the final product, this compound.
-
The reported yield for this process is approximately 61%, with a melting point of 108-109 °C.[6]
Visualized Experimental Workflow
The following diagram illustrates the synthesis workflow described in the experimental protocol section.
Caption: Synthesis workflow for this compound.
Disclaimer: Signaling pathway diagrams have not been included as this compound is a chemical intermediate and is not described in the context of biological signaling pathways in the available literature.
References
- 1. CAS 393-12-4: 4-nitro-3-(trifluoromethyl)acetanilide [cymitquimica.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 4-NITRO-3-(TRIFLUOROMETHYL)ACETANILIDE | 393-12-4 | INDOFINE Chemical Company [indofinechemical.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound CAS#: 393-12-4 [m.chemicalbook.com]
- 6. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 7. This compound [lgcstandards.com]
4'-Nitro-3'-(trifluoromethyl)acetanilide chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-Nitro-3'-(trifluoromethyl)acetanilide, a key chemical intermediate and a known impurity in the synthesis of the non-steroidal antiandrogen drug, Flutamide. This document details its chemical structure, physicochemical properties, and provides an illustrative synthesis protocol. Furthermore, it discusses its relationship with Flutamide and outlines an analytical approach for its detection.
Chemical Identity and Properties
This compound is a substituted acetanilide with the IUPAC name N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide. Its chemical structure and key identifiers are presented below.
Chemical Structure:
Table 1: Chemical Identifiers and Physical Properties
| Identifier | Value |
| CAS Number | 393-12-4 |
| Molecular Formula | C₉H₇F₃N₂O₃ |
| Molecular Weight | 248.16 g/mol |
| Appearance | White to yellow to orange powder/crystal |
| Melting Point | 122 - 125 °C |
| InChI Key | MIHJCLQINRFOLX-UHFFFAOYSA-N |
| Synonyms | N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide, Flutamide Impurity B (EP) |
Synthesis Protocol
The primary synthesis route for this compound involves the nitration of 3'-(trifluoromethyl)acetanilide. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the nitration of 3'-(trifluoromethyl)acetanilide.
Materials:
-
3'-(Trifluoromethyl)acetanilide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Ethanol
Procedure:
-
In a flask, dissolve 3'-(trifluoromethyl)acetanilide in concentrated sulfuric acid. The mixture should be cooled in an ice bath to maintain a low temperature.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while stirring continuously. The temperature should be carefully monitored and maintained below 20°C throughout the addition to prevent over-nitration and side reactions.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure the completion of the reaction.
-
Pour the reaction mixture onto crushed ice with stirring. This will cause the product to precipitate out of the solution.
-
Collect the solid precipitate by filtration and wash it thoroughly with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Logical Relationship: Synthesis of Flutamide and the Formation of Impurity B
This compound is a known process-related impurity in the synthesis of Flutamide, designated as Flutamide EP Impurity B. One of the common synthetic routes to Flutamide involves the acylation of 4-nitro-3-(trifluoromethyl)aniline. If the starting material, 3-(trifluoromethyl)aniline, is first acylated to form 3'-(trifluoromethyl)acetanilide and then nitrated, this compound is formed as an intermediate. In an alternative pathway to Flutamide, incomplete acylation of 4-nitro-3-(trifluoromethyl)aniline can also lead to the presence of this impurity.
Caption: Synthetic pathway of Flutamide highlighting the formation of this compound.
Analytical Methods
The detection and quantification of this compound, particularly as an impurity in Flutamide, are critical for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.
Experimental Protocol: HPLC Analysis
Objective: To detect and quantify this compound in a sample matrix.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water, potentially with a pH modifier like phosphoric acid or formic acid for improved peak shape. The exact ratio should be optimized based on the specific column and system.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV absorbance maximum of the compound.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or the mobile phase). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a suitable solvent.
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use this curve to determine the concentration of the analyte in the sample.
Experimental Workflow: Impurity Profiling
The following diagram illustrates a typical workflow for the identification and quantification of impurities like this compound in a drug substance.
Caption: A generalized workflow for the analysis of pharmaceutical impurities.
Conclusion
This compound is a compound of significant interest in the pharmaceutical industry, primarily due to its role as an intermediate and a critical impurity in the synthesis of Flutamide. A thorough understanding of its properties, synthesis, and analytical detection methods is essential for ensuring the quality and safety of the final drug product. The information and protocols provided in this guide are intended to support researchers, scientists, and drug development professionals in their work with this compound.
Synthesis of 4'-Nitro-3'-(trifluoromethyl)acetanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for 4'-Nitro-3'-(trifluoromethyl)acetanilide, a key intermediate in the development of various pharmaceutical and agrochemical agents. This document details the underlying chemical reactions, provides comprehensive experimental protocols, and presents quantitative data to support researchers in their synthetic endeavors.
Introduction
This compound, with CAS Number 393-12-4, is a substituted acetanilide derivative. The presence of both a nitro group and a trifluoromethyl group on the aniline ring makes it a valuable and versatile building block in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability and bioavailability of drug candidates, while the nitro and acetyl functionalities provide reactive sites for further molecular elaboration. The primary and most documented synthesis route is a two-step process commencing with the acetylation of 3-(trifluoromethyl)aniline, followed by a regioselective nitration.
Core Synthesis Pathway
The synthesis proceeds in two main steps:
-
Acetylation: Protection of the amino group of 3-(trifluoromethyl)aniline as an acetamide. This is crucial for controlling the subsequent nitration step. The acetamido group is a moderately activating, ortho-, para-director, and its steric bulk favors para-substitution.
-
Nitration: Introduction of a nitro group onto the aromatic ring of the intermediate, N-(3-(trifluoromethyl)phenyl)acetamide. The directing effects of the acetamido and the meta-directing trifluoromethyl group synergize to yield the desired 4-nitro product with high regioselectivity.
Overall Reaction Scheme
An In-depth Technical Guide to N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide, a key organic compound with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical properties, provides a detailed experimental protocol for its synthesis, and explores its known biological relevance and applications. The information is presented to support researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Properties
The compound commonly known as 4'-Nitro-3'-(trifluoromethyl)acetanilide is systematically named N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide according to IUPAC nomenclature.[1][2] It is a derivative of acetanilide featuring a nitro group and a trifluoromethyl group on the phenyl ring. These substitutions significantly influence its chemical characteristics, such as its electrophilicity and lipophilicity.[3]
Chemical Structure
The molecular structure consists of an acetamide group linked to a benzene ring, which is substituted with a nitro group at the para-position (C4) and a trifluoromethyl group at the meta-position (C3) relative to the acetamide group.
Physicochemical Data
A summary of the key quantitative data for N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide | [1][2] |
| Synonyms | This compound, 3-Acetamido-6-nitrobenzotrifluoride | [3] |
| CAS Number | 393-12-4 | [3][4] |
| Molecular Formula | C9H7F3N2O3 | [1][3][5] |
| Molecular Weight | 248.16 g/mol | [1][4] |
| Appearance | White to yellow to orange powder/crystal | [3][6] |
| Melting Point | 108 °C or 122-125 °C | [6][7] |
| Boiling Point | 389.8 ± 42.0 °C (Predicted) | [7] |
| Density | 1.478 ± 0.06 g/cm3 (Predicted) | [7] |
| Solubility | Slightly soluble in DMSO and Methanol | [7] |
Synthesis of N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide
N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide can be synthesized through a two-step process starting from m-(trifluoromethyl)aniline. The first step involves the acetylation of the aniline to form an acetanilide intermediate, which is then nitrated to yield the final product.
Experimental Protocol
Step 1: Synthesis of N-(3-(trifluoromethyl)phenyl)acetamide
-
In a suitable reaction vessel, dissolve m-(trifluoromethyl)aniline in a non-protic solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetyl chloride or acetic anhydride to the cooled solution with constant stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-(3-(trifluoromethyl)phenyl)acetamide. This intermediate can be purified by recrystallization if necessary.
Step 2: Nitration of N-(3-(trifluoromethyl)phenyl)acetamide
-
To the N-(3-(trifluoromethyl)phenyl)acetamide obtained from the previous step, slowly add concentrated nitric acid with vigorous stirring.[8]
-
The reaction is carried out under heating, with a temperature range of 35-80 °C. The optimal temperature is reported to be between 60-65 °C.[8]
-
Maintain the reaction at this temperature for 1-3 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice with stirring.
-
The solid precipitate of N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.
Synthesis Workflow Diagram
Caption: Synthesis workflow for N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide.
Biological Activity and Applications
N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide is a compound of significant interest in medicinal and agricultural chemistry.
-
Pharmaceutical Intermediate: It is a known metabolite of the nonsteroidal antiandrogen drug, Flutamide.[9] It also serves as a crucial intermediate in the synthesis of various other pharmaceutical agents.[6] The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of drug candidates.[10]
-
Agrochemical Synthesis: This compound is utilized in the formulation of agrochemicals, including herbicides and pesticides, contributing to improved crop yields.[6]
-
Research Applications: In medicinal chemistry research, it is used in the design of anti-inflammatory and antimicrobial agents.[6] While specific studies on this compound are limited, related acetanilide and trifluoro-aniline derivatives have shown antimicrobial properties.[11][12]
Currently, there is no specific signaling pathway that has been elucidated for N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide itself in the publicly available scientific literature. Its biological effects are primarily understood in the context of being a metabolite or a synthetic precursor.
Safety and Handling
N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide is classified as an irritant.[9] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
N-(4-nitro-3-(trifluoromethyl)phenyl)acetamide is a valuable compound with established roles as a pharmaceutical metabolite and a versatile intermediate in chemical synthesis. Its synthesis is well-documented, and its physicochemical properties are characterized. Further research into its specific biological activities and potential therapeutic applications may unveil new opportunities for this molecule in drug discovery and development.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound [lgcstandards.com]
- 3. CAS 393-12-4: 4-nitro-3-(trifluoromethyl)acetanilide [cymitquimica.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. appchemical.com [appchemical.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound CAS#: 393-12-4 [m.chemicalbook.com]
- 8. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 9. This compound | 393-12-4 [m.chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. rjptonline.org [rjptonline.org]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4'-Nitro-3'-(trifluoromethyl)acetanilide: Synthesis, Properties, and Role in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Nitro-3'-(trifluoromethyl)acetanilide is a key chemical intermediate primarily recognized for its integral role in the synthesis of high-value pharmaceutical compounds. This technical guide provides a comprehensive overview of its background, synthesis, chemical properties, and known biological significance, with a focus on its application in drug development. While direct biological activity data for this compound is limited in publicly accessible literature, its function as a precursor to the nonsteroidal antiandrogen drug Flutamide underscores its importance in medicinal chemistry. This document details experimental protocols for its synthesis, presents its physicochemical properties in a structured format, and illustrates its synthetic pathways using logical diagrams.
Introduction and Background
This compound, with the CAS number 393-12-4, is an aniline derivative characterized by the presence of a nitro group at the 4'-position and a trifluoromethyl group at the 3'-position of the acetanilide backbone.[1][2] The strategic placement of these functional groups, particularly the electron-withdrawing nitro and trifluoromethyl moieties, significantly influences the molecule's reactivity and makes it a valuable building block in organic synthesis.[3]
The discovery and initial synthesis of this compound are intrinsically linked to the development of the antiandrogen drug Flutamide. It is recognized in the pharmaceutical industry as a critical intermediate and is also classified as an impurity (Flutamide Impurity B) in European Pharmacopoeia standards.[4] Its primary significance lies in its role as a direct precursor in the manufacturing process of Flutamide, a compound used in the treatment of prostate cancer.[5][6]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 393-12-4 | [1] |
| Molecular Formula | C₉H₇F₃N₂O₃ | [2] |
| Molecular Weight | 248.16 g/mol | [2] |
| Appearance | Pale yellow solid | - |
| Melting Point | 122-125 °C | [7] |
| SMILES | CC(=O)Nc1ccc(c(c1)C(F)(F)F)--INVALID-LINK--[O-] | [2] |
| InChI Key | MIHJCLQINRFOLX-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The primary route for the synthesis of this compound involves a two-step process starting from m-(trifluoromethyl)aniline. This process includes an acylation step followed by a nitration step.
Experimental Protocol: Synthesis from m-(Trifluoromethyl)aniline
This protocol is based on established chemical principles and patent literature.[8]
Step 1: Acylation of m-(Trifluoromethyl)aniline to m-(Trifluoromethyl)acetanilide
-
Reagents:
-
m-(Trifluoromethyl)aniline
-
Acetyl chloride (or acetic anhydride)
-
A non-protic solvent (e.g., dichloromethane, ethyl acetate)
-
A base (e.g., triethylamine, pyridine) (optional, to scavenge HCl if using acetyl chloride)
-
-
Procedure:
-
In a round-bottom flask, dissolve m-(trifluoromethyl)aniline in the chosen non-protic solvent.
-
Cool the solution in an ice bath.
-
Slowly add acetyl chloride (or acetic anhydride) to the stirred solution. If using acetyl chloride, a base can be added to neutralize the generated HCl gas.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Upon completion, wash the reaction mixture with water and a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude m-(trifluoromethyl)acetanilide.
-
The crude product can be purified by recrystallization.
-
Step 2: Nitration of m-(Trifluoromethyl)acetanilide to this compound
-
Reagents:
-
m-(Trifluoromethyl)acetanilide
-
Concentrated nitric acid
-
Concentrated sulfuric acid (optional, as a catalyst)
-
-
Procedure:
-
In a flask, dissolve m-(trifluoromethyl)acetanilide in concentrated sulfuric acid (if used) and cool the mixture in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at a low temperature for a specified period, followed by stirring at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
The precipitated solid, this compound, is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol. A patent suggests a reaction temperature range of 35-80 °C for the nitration step, with an optimal range of 60-65 °C.[8]
-
Caption: Synthetic pathway for this compound.
Role in the Synthesis of Flutamide
The primary industrial application of this compound is as a key intermediate in the production of Flutamide. The synthesis involves the deacetylation of this compound to yield 4-nitro-3-trifluoromethylaniline, which is then reacted with isobutyryl chloride.
Experimental Workflow: Flutamide Synthesis
Step 1: Deacetylation of this compound
-
Reagents:
-
This compound
-
A suitable base (e.g., potassium carbonate)
-
A solvent (e.g., ethanol)
-
-
Procedure:
-
Suspend this compound in ethanol.
-
Add potassium carbonate and heat the mixture to reflux. A patent suggests a heating temperature between 30-90 °C, with an optimal range of 60-80 °C.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, the product, 4-nitro-3-trifluoromethylaniline, can be isolated by filtration and purified.
-
Step 2: Acylation of 4-Nitro-3-trifluoromethylaniline to Flutamide
-
Reagents:
-
Procedure:
-
Dissolve 4-nitro-3-trifluoromethylaniline in pyridine (which acts as both solvent and base).[9]
-
Cool the solution in an ice bath.
-
Slowly add isobutyryl chloride to the stirred solution.
-
After the addition, the reaction mixture is typically heated (e.g., on a steam bath at 70 °C) for a period to ensure completion.[7]
-
The reaction mixture is then poured onto ice to precipitate the crude Flutamide.
-
The solid product is collected by filtration and can be purified by recrystallization from a solvent such as toluene.[9] A yield of 73.04% has been reported using pyridine as the solvent.[10]
-
Caption: Conversion of the title compound to the drug Flutamide.
Biological Activity and Significance
Direct studies on the biological activity of this compound are not widely available in the public domain. Its significance is primarily derived from its role as a precursor to Flutamide.
Flutamide: Mechanism of Action
Flutamide is a nonsteroidal antiandrogen that functions as a competitive antagonist of the androgen receptor (AR).[6][11] In conditions like prostate cancer, androgens such as testosterone and dihydrotestosterone (DHT) can promote the growth of cancer cells.[11] Flutamide and its active metabolite, 2-hydroxyflutamide, bind to the AR, preventing androgens from binding and activating it. This blockade inhibits the downstream gene expression that supports the growth and survival of prostate cancer cells.[11][12]
Potential Biological Activities of Related Structures
While specific data for this compound is lacking, the biological activities of related chemical motifs are well-documented.
-
Nitroaromatic Compounds: The nitro group is a common feature in many biologically active compounds and can contribute to various activities, including antimicrobial and anticancer effects. However, it can also be associated with toxicity.[3]
-
Trifluoromethylated Anilines: The trifluoromethyl group is known to enhance the biological activity of molecules by increasing their lipophilicity and metabolic stability.[3]
-
Acetanilides: The acetanilide scaffold is present in numerous pharmaceutical agents with a wide range of activities, including analgesic and anti-inflammatory properties.
Given these general trends, it is plausible that this compound could exhibit some intrinsic biological activity, though this remains to be experimentally verified.
Conclusion
This compound is a chemical compound of significant interest to the pharmaceutical industry. While its own biological profile is not extensively characterized, its indispensable role as a key intermediate in the synthesis of the antiandrogen drug Flutamide solidifies its importance. The synthetic routes to this compound are well-established, relying on fundamental organic reactions. This guide provides a detailed overview of its synthesis, properties, and its pivotal connection to a clinically important therapeutic agent, serving as a valuable resource for researchers and professionals in drug development and medicinal chemistry. Further investigation into the direct biological effects of this compound could potentially reveal novel activities.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound [lgcstandards.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Flutamide - Wikipedia [en.wikipedia.org]
- 7. drnerz.com [drnerz.com]
- 8. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 9. drnerz.com [drnerz.com]
- 10. etd.repository.ugm.ac.id [etd.repository.ugm.ac.id]
- 11. What is the mechanism of Flutamide? [synapse.patsnap.com]
- 12. Mechanism of action and pure antiandrogenic properties of flutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Melting Point of 4'-Nitro-3'-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Nitro-3'-(trifluoromethyl)acetanilide, also known as N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide, is a chemical compound with the formula C₉H₇F₃N₂O₃.[1] It serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds such as Flutamide, a non-steroidal antiandrogen drug.[2][3] A thorough understanding of its physical properties, such as solubility and melting point, is critical for its effective use in laboratory synthesis, purification, and formulation processes. This guide provides a comprehensive overview of these properties, including detailed experimental protocols for their determination.
Physicochemical Properties
Chemical Structure:
-
IUPAC Name: N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide[2]
-
Synonyms: 5-Acetamido-2-nitrobenzotrifluoride, Flutamide Impurity B (EP)[1][2]
-
CAS Number: 393-12-4[1]
-
Molecular Formula: C₉H₇F₃N₂O₃[1]
Quantitative Data Summary
The following table summarizes the reported melting point and solubility data for this compound.
| Property | Value | Solvents | Source(s) |
| Melting Point | 123 °C | N/A | [1] |
| 108 °C | N/A | [5] | |
| Solubility | Slightly Soluble | DMSO, Methanol | [5] |
Note: The discrepancy in reported melting points may be due to different experimental conditions or sample purity.
Experimental Protocols
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range often indicates the presence of impurities.[6] The capillary method is the standard technique for melting point determination.[7][8]
Methodology: Digital Capillary Melting Point Apparatus
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding the crystals in a mortar and pestle.
-
Tightly pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.[9] This is done by tapping the sealed end of the capillary tube on a hard surface.
-
-
Apparatus Setup:
-
Measurement:
-
Rapid Determination (Optional): To find an approximate melting point, heat the sample rapidly to observe a rough melting range. Allow the apparatus to cool before proceeding.[6]
-
Accurate Determination: Set a start temperature a few degrees below the expected melting point.
-
Program the apparatus to heat at a slow, constant rate, typically 1-2 °C per minute.[9] The heating rate is a critical parameter affecting accuracy, as the temperature is measured in the heating block, not directly within the sample.[7]
-
Observe the sample through the viewing eyepiece or on the digital display.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (clear point). This range is the melting point of the substance.[9]
-
-
Calibration:
-
Routinely calibrate the instrument's temperature scale using certified melting point standards to ensure accuracy.[7]
-
Solubility Determination
Solubility testing provides crucial information about the polarity and functional groups present in a molecule, which is fundamental for designing extraction, crystallization, and chromatography procedures.[10]
Methodology: Qualitative Solubility Testing
-
General Procedure:
-
In a small, clean, and dry test tube, place approximately 25 mg of this compound.
-
Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).[11]
-
After each addition, shake the test tube vigorously for 10-20 seconds.[10]
-
Observe if the solid dissolves completely. If it does, the compound is considered "soluble." If it remains undissolved, it is "insoluble."[10]
-
-
Solvent Selection and Testing Sequence:
-
The choice of solvents should follow a logical progression to classify the compound. A typical sequence is outlined in the workflow diagram below.
-
Water: Begin by testing solubility in water. The presence of polar functional groups can lead to water solubility, especially in smaller molecules.[11]
-
5% HCl Solution: If insoluble in water, test with 5% aqueous HCl. Solubility in this acidic solution suggests the presence of a basic functional group, such as an amine.[11]
-
5% NaOH Solution: If insoluble in water, test with 5% aqueous NaOH. Solubility in this basic solution indicates an acidic functional group.[11]
-
5% NaHCO₃ Solution: To differentiate between strong and weak acids, test with 5% sodium bicarbonate. Only strong organic acids will be soluble.[11]
-
Organic Solvents: Test solubility in various organic solvents of differing polarities, such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO), to establish a broader solubility profile.
-
Mandatory Visualizations
Experimental Workflow for Solubility Testing
Caption: Logical workflow for the classification of an organic compound's solubility.
Experimental Workflow for Melting Point Determination
Caption: Standard procedure for melting point determination using the capillary method.
References
- 1. 4-NITRO-3-(TRIFLUOROMETHYL)ACETANILIDE | 393-12-4 | INDOFINE Chemical Company [indofinechemical.com]
- 2. This compound [lgcstandards.com]
- 3. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound CAS#: 393-12-4 [m.chemicalbook.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. thinksrs.com [thinksrs.com]
- 8. westlab.com [westlab.com]
- 9. mt.com [mt.com]
- 10. chem.ws [chem.ws]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Molecular weight and formula of 4'-Nitro-3'-(trifluoromethyl)acetanilide
An In-depth Technical Guide to 4'-Nitro-3'-(trifluoromethyl)acetanilide
This guide provides a comprehensive overview of this compound, a key chemical intermediate. It covers its fundamental properties, detailed synthesis protocols, and its relationships with other significant compounds in pharmaceutical development.
Core Compound Data
This compound is an important organic compound, often utilized as an intermediate in the synthesis of more complex molecules. It is also known as an impurity of the drug Flutamide (Flutamide Impurity B).[1]
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃N₂O₃ | [1][2][3] |
| Molecular Weight | 248.16 g/mol | [1][2][3] |
| CAS Number | 393-12-4 | [1][3] |
| Synonyms | N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide, Flutamide Impurity B (EP) | [1] |
| Appearance | White, crystalline solid | [4] |
Experimental Protocols: Synthesis
The primary method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of N-[3-(trifluoromethyl)phenyl]acetamide (m-trifluoromethyl acetanilide).[5]
-
N-[3-(trifluoromethyl)phenyl]acetamide
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Ethanol
-
Ice
-
Preparation of the Nitrating Mixture: In a fume hood, carefully add concentrated nitric acid to cold concentrated sulfuric acid.[6] Allow this mixture to cool in an ice bath to form the nitronium ion (NO₂⁺).[6]
-
Dissolution of Starting Material: Dissolve N-[3-(trifluoromethyl)phenyl]acetamide in glacial acetic acid. A warm water bath may be used to aid dissolution.[6]
-
Nitration Reaction: Cool the acetanilide solution in an ice bath. Slowly add the cold nitrating mixture to the acetanilide solution dropwise with continuous stirring.[5][6] Maintain the reaction temperature between 35-80°C, with an optimal range of 60-65°C.[5]
-
Precipitation: After the addition is complete, pour the reaction mixture over crushed ice to precipitate the crude product.[6]
-
Purification by Recrystallization: Collect the crude this compound via vacuum filtration.[6] Purify the product by recrystallizing from a suitable solvent, such as ethanol.[6]
-
Drying: Dry the purified crystals to obtain the final product.
Caption: Synthesis workflow for this compound.
Applications and Chemical Relationships
This compound serves as a critical intermediate in the synthesis of other compounds. Its primary downstream product is 4-Nitro-3-(trifluoromethyl)aniline, which is a precursor for various pharmaceuticals and agrochemicals.[5][7][8]
The acetyl group of this compound can be removed (deprotection) to yield 4-Nitro-3-(trifluoromethyl)aniline.[5]
-
Protocol: The deprotection is typically achieved by heating this compound in an ethanol solution containing potassium carbonate.[5] The reaction is generally carried out at a temperature between 30-90°C.[5]
This relationship highlights the utility of this compound as a protected form of 4-Nitro-3-(trifluoromethyl)aniline, allowing for selective reactions at other positions on the aromatic ring before revealing the amine group.
Caption: Logical relationships of key synthetic intermediates.
References
- 1. This compound [lgcstandards.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 5. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Core Reactive Functional Groups of 4'-Nitro-3'-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the key reactive functional groups present in 4'-Nitro-3'-(trifluoromethyl)acetanilide, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The interplay of the acetamido, nitro, and trifluoromethyl groups dictates the molecule's reactivity and synthetic utility. This document details the electronic effects of these groups, experimental protocols for their characteristic reactions, and relevant quantitative data.
Physicochemical and Spectroscopic Properties
| Property | Value/Prediction |
| Molecular Formula | C₉H₇F₃N₂O₃[1] |
| Molecular Weight | 248.16 g/mol [1] |
| Predicted pKa | 13.37 ± 0.70[2] |
| Melting Point | 108 °C[3] |
| Appearance | Pale Yellow Solid[3] |
Table 1: Physicochemical Properties of this compound.
| Spectroscopic Technique | Predicted Salient Features |
| ¹H NMR | Aromatic protons will appear as complex multiplets in the downfield region (δ 7.5-8.5 ppm) due to the strong deshielding effects of the nitro and trifluoromethyl groups. A singlet for the acetyl methyl protons will be present around δ 2.2 ppm, and a broad singlet for the amide N-H proton will be further downfield. |
| ¹³C NMR | The aromatic carbons will show distinct signals, with the carbon bearing the trifluoromethyl group appearing as a quartet due to C-F coupling. The carbonyl carbon of the acetamido group will resonate around 168-170 ppm. |
| IR Spectroscopy | Characteristic peaks will include N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1670 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹, respectively), and strong C-F stretching bands (in the 1350-1100 cm⁻¹ region). |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 248. Fragmentation may involve the loss of the acetyl group and the nitro group. |
| UV-Vis Spectroscopy | The molecule is expected to show strong absorbance in the UV region, characteristic of nitrated aromatic compounds. |
Table 2: Predicted Spectroscopic Data for this compound. This data is inferred from spectroscopic information available for structurally similar compounds.
The Interplay of Key Reactive Functional Groups
The reactivity of the aromatic ring in this compound is governed by the cumulative electronic effects of its three key functional groups: the acetamido group, the nitro group, and the trifluoromethyl group.
-
Acetamido Group (-NHCOCH₃): This is an activating group and an ortho-, para-director for electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing its electron density, particularly at the ortho and para positions. However, its activating effect is attenuated by the electron-withdrawing nature of the adjacent carbonyl group.
-
Nitro Group (-NO₂): This is a powerful deactivating group and a meta-director. Through both inductive and resonance effects, it strongly withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack.
-
Trifluoromethyl Group (-CF₃): This is another potent deactivating group and a meta-director. The high electronegativity of the fluorine atoms results in a strong inductive electron withdrawal from the aromatic ring.
The combined influence of these groups makes the aromatic ring electron-deficient and generally unreactive towards further electrophilic substitution. The primary reactivity of this molecule lies in the transformations of the functional groups themselves.
Key Chemical Transformations and Experimental Protocols
The strategic placement of the functional groups in this compound makes it a valuable precursor for various synthetically important molecules. The following sections detail the protocols for its key transformations. Disclaimer: The following experimental protocols are based on established procedures for structurally analogous compounds and may require optimization for this specific substrate.
Hydrolysis of the Acetamido Group
The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding aniline, 4-Nitro-3-(trifluoromethyl)aniline. This transformation is a critical step in the synthesis of various bioactive molecules, including the non-steroidal anti-androgen drug, flutamide.
Experimental Protocol (Acid-Catalyzed Hydrolysis):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a 1:1 mixture of ethanol and 10% hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation: The product, 4-Nitro-3-(trifluoromethyl)aniline, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Reduction of the Nitro Group
The nitro group is readily reduced to a primary amine, which dramatically alters the electronic properties of the aromatic ring, converting a strongly deactivating group into a potent activating one. This transformation opens up possibilities for subsequent electrophilic aromatic substitution reactions.
Experimental Protocol (Catalytic Hydrogenation):
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol or ethyl acetate in a suitable hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Reaction Conditions: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature until the uptake of hydrogen ceases. Monitor the reaction by TLC.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, 4'-Amino-3'-(trifluoromethyl)acetanilide.
-
Purification: The product can be purified by column chromatography on silica gel or by recrystallization.
Synthesis of this compound
The title compound is typically synthesized by the nitration of 3'-(trifluoromethyl)acetanilide. The acetamido group directs the incoming nitro group to the para position.
Experimental Protocol (Nitration):
-
Reaction Setup: Dissolve 3'-(trifluoromethyl)acetanilide (1.0 eq) in concentrated sulfuric acid at 0 °C in a flask equipped with a dropping funnel and a stirrer.
-
Reaction Conditions: Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: The precipitated solid, this compound, is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.
-
Purification: Recrystallization from ethanol can be performed for further purification.
References
The Pivotal Role of 4'-Nitro-3'-(trifluoromethyl)acetanilide in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the applications of 4'-Nitro-3'-(trifluoromethyl)acetanilide, a key intermediate in the synthesis of high-value organic molecules. This document details its primary role in the production of pharmaceuticals, with a specific focus on the anti-cancer drug Flutamide, and touches upon its applications in the agrochemical and dye industries. Experimental protocols, quantitative biological data, and visualized reaction pathways are presented to offer a comprehensive resource for professionals in drug discovery and development.
Core Applications of this compound
This compound is a versatile chemical intermediate primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring a trifluoromethyl group, enhances the reactivity and solubility of the molecule in various organic solvents.[1] This compound is particularly valued in medicinal chemistry for its role in developing biologically active molecules, including anti-inflammatory and antimicrobial agents.[1] Furthermore, it serves as an important precursor in the manufacturing of dyes and pigments.[1]
Pharmaceutical Applications: Synthesis of Flutamide
The most significant application of this compound is as a precursor in the synthesis of Flutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer.[2] The trifluoromethyl group is a critical pharmacophore in Flutamide, contributing to its enhanced bioavailability and metabolic stability.[3]
Synthesis Pathway
The synthesis of Flutamide from this compound involves a two-step process: deacetylation to form 4-Nitro-3-(trifluoromethyl)aniline, followed by acylation.
References
An In-Depth Technical Guide to 4'-Nitro-3'-(trifluoromethyl)acetanilide: Safety, Handling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4'-Nitro-3'-(trifluoromethyl)acetanilide (CAS No. 393-12-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended to provide researchers, scientists, and drug development professionals with the necessary data and protocols to handle this compound safely and effectively in a laboratory setting.
Chemical and Physical Properties
This compound is a pale yellow solid.[1] Its trifluoromethyl group enhances its lipophilicity and stability, while the nitro group contributes to its electron-withdrawing properties, making it a valuable intermediate in various chemical reactions.[2]
| Property | Value | Source(s) |
| CAS Number | 393-12-4 | [1][2][3] |
| Molecular Formula | C₉H₇F₃N₂O₃ | [4] |
| Molecular Weight | 248.16 g/mol | [4] |
| Appearance | Pale Yellow Solid | [1] |
| Melting Point | 108 °C | [1] |
| Boiling Point | 389.8 ± 42.0 °C (Predicted) | [1] |
| Density | 1.478 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. Understanding its potential health effects is critical before handling.
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |
Signal Word: Danger
Hazard Pictograms:
corrosive
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize risk.
Personal Protective Equipment (PPE)
| Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene, butyl rubber). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. |
Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
-
Dust Control: Avoid generating dust. Use wet methods for cleaning if necessary.
Storage Requirements
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly sealed.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures
Immediate and appropriate action is crucial in the event of exposure or a spill.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spills and Leaks
-
Small Spills:
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent the spill from entering drains or waterways.
-
Experimental Protocols
Objective: To use this compound as a reactant in a chemical synthesis.
Materials:
-
This compound
-
Reaction solvent (e.g., ethanol, toluene)[5]
-
Other reactants as required by the specific synthesis
-
Appropriate reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus (e.g., magnetic stir plate and stir bar)
-
Heating/cooling apparatus (e.g., heating mantle, ice bath)
-
Inert atmosphere setup (if required)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation:
-
Ensure the fume hood is clean and operational.
-
Assemble all necessary glassware and equipment.
-
Don appropriate PPE (lab coat, safety goggles, gloves).
-
-
Reaction Setup:
-
Weigh the required amount of this compound in a clean, dry container.
-
In the fume hood, add the reaction solvent to the reaction vessel.
-
With stirring, carefully add the this compound to the solvent.
-
Add any other reactants to the vessel as specified by the reaction protocol.
-
-
Reaction Conditions:
-
If heating is required, use a heating mantle with a temperature controller. The synthesis described in the patent involves heating at temperatures ranging from 30°C to 90°C.[5]
-
If cooling is required, use an ice bath or other appropriate cooling system.
-
Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) if any of the reactants are air- or moisture-sensitive.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully as per the specific protocol. The patent mentions pouring the reaction mixture into ice water.[5]
-
Extract the product into a suitable organic solvent.
-
Wash the organic layer with water and/or brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
-
Visualizations
Safe Handling Workflow
References
- 1. This compound | 393-12-4 [m.chemicalbook.com]
- 2. CAS 393-12-4: 4-nitro-3-(trifluoromethyl)acetanilide [cymitquimica.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4'-Nitro-3'-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4'-Nitro-3'-(trifluoromethyl)acetanilide, an important intermediate in the production of pharmaceuticals and agrochemicals.[1] The protocol is presented in a step-by-step format, suitable for use in a laboratory setting.
Overview of the Synthesis
The synthesis of this compound is typically achieved through a two-step process. The first step involves the acetylation of 3-(trifluoromethyl)aniline to form 3'-(trifluoromethyl)acetanilide. The second step is the nitration of the acetanilide intermediate to yield the final product, this compound. This method is advantageous due to its high reaction yield and relatively simple control over the reaction conditions.[2]
Experimental Protocols
Step 1: Synthesis of 3'-(Trifluoromethyl)acetanilide
This procedure outlines the acetylation of 3-(trifluoromethyl)aniline.
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-(trifluoromethyl)aniline in a non-protic solvent such as toluene, cyclohexane, or chlorobenzene.[2]
-
Acylating Agent Addition: Add acetyl chloride to the solution. The reaction is carried out under heating.[2]
-
Reaction Conditions: Maintain the reaction temperature between 35°C and 60°C, with an optimal range of 50°C to 55°C.[2]
-
Work-up: Upon completion of the reaction, the resulting 3'-(trifluoromethyl)acetanilide can be isolated using standard procedures, which may include quenching the reaction, extraction, and solvent removal.
Step 2: Synthesis of this compound
This procedure details the nitration of the intermediate, 3'-(trifluoromethyl)acetanilide.
-
Reaction Setup: Dissolve 1.3 kg of 3'-(trifluoromethyl)acetanilide in 2 kg of concentrated nitric acid in a reaction vessel.[2]
-
Reaction Conditions: Slowly heat the mixture to a temperature between 35°C and 80°C. A preferred temperature range for this nitration is 60°C to 65°C.[2]
-
Reaction Monitoring: Monitor the reaction to completion.
-
Product Precipitation: After the reaction is complete, pour the reaction mixture into 5 kg of ice water to precipitate the crude product.[2]
-
Isolation and Purification: Filter the solid precipitate and wash it thoroughly with cold water to remove any remaining acid.[3][4]
-
Drying: Dry the purified solid to obtain this compound. A reported yield for this step is 83%.[2]
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Step 1: 3'-(Trifluoromethyl)acetanilide Synthesis | ||
| Reaction Temperature | 35°C - 60°C (Optimal: 50°C - 55°C) | [2] |
| Step 2: this compound Synthesis | ||
| Reactant: 3'-(trifluoromethyl)acetanilide | 1.3 kg | [2] |
| Reagent: Concentrated Nitric Acid | 2 kg | [2] |
| Reaction Temperature | 35°C - 80°C (Optimal: 60°C - 65°C) | [2] |
| Yield | 83% | [2] |
| Melting Point | 108°C - 109°C | [2] |
| Alternate Melting Point | 122°C - 125°C | [1] |
| Molecular Formula | C₉H₇F₃N₂O₃ | [1] |
| Molecular Weight | 248.16 g/mol | [1] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Utilization of 4'-Nitro-3'-(trifluoromethyl)acetanilide as a Key Intermediate for the Synthesis of Flutamide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and experimental protocols for the synthesis of Flutamide, a non-steroidal anti-androgen drug, utilizing 4'-Nitro-3'-(trifluoromethyl)acetanilide as a key intermediate. The synthesis involves a two-step process: the hydrolysis of this compound to yield 4-nitro-3-(trifluoromethyl)aniline, followed by the acylation of the resulting aniline derivative with isobutyryl chloride to produce Flutamide. This guide offers comprehensive methodologies, quantitative data summaries, and visual workflows to facilitate the efficient and reproducible synthesis of Flutamide in a laboratory setting.
Introduction
Flutamide, chemically known as 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, is a crucial pharmaceutical agent in the treatment of prostate cancer.[1][2] It functions as a selective antagonist of the androgen receptor, thereby inhibiting the growth of androgen-sensitive prostate cancer cells.[3] The synthesis of Flutamide can be efficiently achieved through a pathway that employs this compound as a stable and readily available intermediate. This intermediate is first hydrolyzed to its corresponding aniline derivative, which is then acylated to yield the final Flutamide product.
The use of this compound offers a strategic advantage in the synthesis process. The acetamido group serves as a protecting group for the amine functionality during the nitration of m-(trifluoromethyl)acetanilide, which is a common route to introduce the nitro group at the desired position.[4][5] Subsequent deprotection via hydrolysis provides the necessary amine for the final acylation step.
Physicochemical Properties of Key Compounds
A summary of the key physicochemical properties of the intermediate and the final product is presented in the table below for easy reference.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| This compound | C₉H₇F₃N₂O₃ | 248.16 | 108 | White to yellow crystalline solid | 393-12-4 | |
| 4-Nitro-3-(trifluoromethyl)aniline | C₇H₅F₃N₂O₂ | 206.12 | 125-129 | Yellow powder | 393-11-3 | |
| Flutamide | C₁₁H₁₁F₃N₂O₃ | 276.21 | 111-113 | Pale yellow crystalline powder | 13311-84-7 |
Synthesis Pathway
The overall synthesis of Flutamide from this compound is a two-step process. The first step involves the hydrolysis of the acetamido group of the starting material to yield 4-nitro-3-(trifluoromethyl)aniline. The second step is the acylation of this aniline derivative with isobutyryl chloride to form Flutamide.
Caption: Synthesis pathway of Flutamide from this compound.
Experimental Protocols
4.1. Step 1: Hydrolysis of this compound
This protocol describes the deprotection of the acetamido group to yield 4-nitro-3-(trifluoromethyl)aniline.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a stir bar and a reflux condenser, add this compound (1 equivalent).
-
Add ethanol to dissolve the starting material.
-
Add potassium carbonate (2-3 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 60-80°C) with constant stirring.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and stir to dissolve the inorganic salts.
-
The product, 4-nitro-3-(trifluoromethyl)aniline, will precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any remaining impurities.
-
Dry the product in a vacuum oven.
Expected Yield: The yield for this hydrolysis step is typically high.
4.2. Step 2: Synthesis of Flutamide via Acylation
This protocol details the acylation of 4-nitro-3-(trifluoromethyl)aniline with isobutyryl chloride.
Materials:
-
4-Nitro-3-(trifluoromethyl)aniline
-
Isobutyryl chloride
-
Pyridine or N,N-dimethylacetamide (as solvent and acid scavenger)
-
1,2-dichloroethane (optional solvent)
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle or steam bath
-
Beakers
-
Buchner funnel and filter paper
-
Toluene or ethanol for recrystallization
Procedure:
-
In a clean, dry round-bottom flask equipped with a stir bar, dissolve 4-nitro-3-(trifluoromethyl)aniline (1 equivalent) in pyridine or a mixture of 1,2-dichloroethane and N,N-dimethylacetamide.[1][6]
-
Cool the solution in an ice bath to 5-10°C.[6]
-
Slowly add isobutyryl chloride (1.1-1.3 equivalents) dropwise to the cooled solution using a dropping funnel, while maintaining the temperature.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature (18-25°C) and stir for an additional 0.5-1.5 hours, or gently heat to 70°C for about 30 minutes.[1][6]
-
Monitor the reaction by TLC to confirm the consumption of the starting aniline.
-
Upon completion, pour the reaction mixture into a beaker containing ice water and stir vigorously.[1]
-
A pale yellow solid, the crude Flutamide, should precipitate.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold water.
-
Purify the crude Flutamide by recrystallization from a suitable solvent such as toluene or ethanol.[1][8]
-
Dry the purified Flutamide crystals.
Quantitative Data Summary
| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Hydrolysis | This compound | K₂CO₃ | Ethanol | 60-80 | 2-4 | >90 | >95 |
| Acylation | 4-Nitro-3-(trifluoromethyl)aniline | Isobutyryl chloride, Pyridine | Pyridine | 0-70 | 1-2 | 73-96 | >98 |
Note: Yields and purity are dependent on specific reaction conditions and purification methods. A patent suggests a yield of over 96% for the acylation step with a purity greater than 98%.[7] Another study reported a yield of 73.04% using pyridine as a solvent.[8]
Quality Control and Analysis
A robust quality control workflow is essential to ensure the purity and identity of the synthesized Flutamide.
Caption: Quality control workflow for the synthesis of Flutamide.
Analytical Methods:
-
Thin Layer Chromatography (TLC): Useful for monitoring the progress of both the hydrolysis and acylation reactions and for assessing the purity of the crude and purified products.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the final Flutamide product.
-
Melting Point: The melting point of the purified Flutamide should be sharp and within the literature range (111-113°C) to indicate high purity.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups in Flutamide.
-
Mass Spectrometry (MS): To determine the molecular weight of Flutamide and confirm its identity.
-
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Isobutyryl chloride is a lachrymator and corrosive; handle with extreme care.[1]
-
Pyridine and 1,2-dichloroethane are toxic and flammable; avoid inhalation and contact with skin.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed safety information.
By following these detailed application notes and protocols, researchers and scientists can effectively utilize this compound as a key intermediate for the successful synthesis of high-purity Flutamide.
References
- 1. drnerz.com [drnerz.com]
- 2. The acid-catalysed hydrolysis of acetanilide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. fchpt.stuba.sk [fchpt.stuba.sk]
- 4. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 5. byjus.com [byjus.com]
- 6. Page loading... [guidechem.com]
- 7. CN103408447B - Process for synthesizing flutamide - Google Patents [patents.google.com]
- 8. etd.repository.ugm.ac.id [etd.repository.ugm.ac.id]
Applications of 4'-Nitro-3'-(trifluoromethyl)acetanilide in Medicinal Chemistry: A Comprehensive Guide for Researchers
Introduction: 4'-Nitro-3'-(trifluoromethyl)acetanilide is a key chemical intermediate, playing a crucial role in the synthesis of various biologically active molecules. Its unique structure, featuring a trifluoromethyl group and a nitro group on an acetanilide scaffold, makes it a versatile building block in medicinal chemistry. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the development of therapeutic agents, with a primary focus on its role as a precursor to non-steroidal antiandrogens and its potential in creating novel anti-inflammatory and antimicrobial agents.
Application in the Synthesis of Non-Steroidal Antiandrogens
This compound is a pivotal precursor in the industrial synthesis of 4-nitro-3-(trifluoromethyl)aniline, a critical intermediate for several non-steroidal antiandrogen (NSAA) drugs used in the treatment of prostate cancer. The most prominent examples are Flutamide and Nilutamide.
Synthesis of 4-Nitro-3-(trifluoromethyl)aniline
The first step in utilizing this compound is its conversion to 4-nitro-3-(trifluoromethyl)aniline. This is typically achieved through a deacetylation reaction.
Experimental Protocol: Deacetylation of this compound
-
Materials:
-
This compound
-
Ethanol
-
Potassium carbonate
-
Distilled water
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add potassium carbonate to the solution.
-
Heat the mixture to a temperature between 60°C and 80°C and maintain for several hours, monitoring the reaction by thin-layer chromatography (TLC).[1]
-
After the reaction is complete, reduce the volume of ethanol by distillation under reduced pressure.
-
Cool the remaining mixture, which will cause the product, 4-nitro-3-(trifluoromethyl)aniline, to precipitate.
-
Filter the solid product, wash with cold water, and dry under vacuum to obtain pure 4-nitro-3-(trifluoromethyl)aniline.[1]
-
Synthesis of Flutamide
Flutamide, a widely used antiandrogen, is synthesized from 4-nitro-3-(trifluoromethyl)aniline.
Experimental Protocol: Synthesis of Flutamide
-
Materials:
-
4-Nitro-3-(trifluoromethyl)aniline
-
Pyridine (or another suitable base like N,N-dimethylacetamide)
-
Isobutyryl chloride
-
1,2-dichloroethane (if using N,N-dimethylacetamide)
-
4-dimethylaminopyridine (DMAP) (catalyst, optional)
-
Ice
-
Toluene (for recrystallization)
-
-
Procedure:
-
Dissolve 4-nitro-3-(trifluoromethyl)aniline in pyridine in a suitable reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add isobutyryl chloride to the cooled solution.
-
After the addition is complete, heat the reaction mixture (e.g., on a steam bath at 70°C) for approximately 30 minutes.
-
Pour the reaction mixture over a large amount of ice and stir until the ice melts, resulting in the precipitation of a pale yellow solid.
-
Isolate the crude Flutamide by vacuum filtration.
-
Purify the crude product by recrystallization from toluene to obtain pure Flutamide.[2][3]
-
Synthesis of Nilutamide
Nilutamide is another important NSAA synthesized from 4-nitro-3-(trifluoromethyl)aniline. The synthesis involves the reaction with 5,5-dimethylhydantoin. While a detailed, unified protocol is not available in a single source, the general steps can be outlined based on the known chemistry.
Experimental Protocol: Synthesis of Nilutamide (General Steps)
-
Materials:
-
4-Nitro-3-(trifluoromethyl)aniline
-
5,5-dimethylhydantoin
-
A suitable solvent and catalyst system (details would need to be optimized based on specific literature procedures).
-
-
General Procedure:
-
The synthesis generally involves the condensation of 4-nitro-3-(trifluoromethyl)aniline with a derivative of 5,5-dimethylhydantoin. The specific reaction conditions, including solvent, temperature, and catalyst, would be critical for achieving a good yield and purity. Further literature search and process development would be required for a detailed, replicable protocol.
-
Mechanism of Action and Biological Activity of Derived Antiandrogens
Flutamide and Nilutamide are pure antiandrogens that competitively inhibit the binding of androgens (testosterone and dihydrotestosterone) to the androgen receptor (AR). This blockade prevents the receptor's translocation to the nucleus and the subsequent transcription of androgen-dependent genes that promote the growth of prostate cancer cells.
Quantitative Data: In Vitro Activity of Antiandrogens
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| OH-Flutamide | Shionogi cell proliferation | Shionogi Mouse Mammary Tumor | 72 | [4] |
| OH-Flutamide | GCDFP-15 secretion | T-47D Human Breast Cancer | 29 | [4] |
| OH-Flutamide | GCDFP-15 secretion | ZR-75-1 Human Breast Cancer | 35 | [4] |
| Nilutamide | Androgen Receptor Blockade | - | 400 | [2] |
| Nilutamide | Shionogi cell proliferation | Shionogi Mouse Mammary Tumor | 412 | [3][4] |
| Nilutamide | GCDFP-15 secretion | T-47D Human Breast Cancer | 87 | [2][4] |
| Nilutamide | GCDFP-15 secretion | ZR-75-1 Human Breast Cancer | 75 | [4] |
OH-Flutamide is the active metabolite of Flutamide.
Experimental Protocol: Androgen Receptor Competitive Binding Assay
-
Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
-
Materials:
-
Recombinant human androgen receptor
-
Radiolabeled androgen (e.g., [³H]-Mibolerone)
-
Test compound (e.g., OH-Flutamide, Nilutamide)
-
Assay buffer
-
96-well plates
-
Scintillation counter
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, the recombinant androgen receptor, and the radiolabeled androgen to each well.
-
Add the different concentrations of the test compound to the respective wells. Include control wells with no test compound (total binding) and wells with a high concentration of a known non-radiolabeled androgen (non-specific binding).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand using a filter-binding apparatus or other suitable method.
-
Measure the radioactivity of the bound ligand in each well using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.
-
Potential Antimicrobial Applications
Derivatives of this compound, particularly those based on the 4-nitro-3-(trifluoromethyl)aniline core, have shown promise as antimicrobial agents. The trifluoromethyl and nitro groups can enhance the biological activity of molecules.
Quantitative Data: Antimicrobial Activity of Trifluoromethyl-Aniline Derivatives
| Compound | Organism | MIC (μg/mL) | Reference |
| Bromo and trifluoromethyl substituted pyrazole derivative | Staphylococcus aureus (MRSA) | 0.78 | [5] |
| Bromo and trifluoromethyl substituted pyrazole derivative | Enterococcus faecium | 0.78 | [5] |
| Trifluoromethyl-substituted pyrazole derivative | Staphylococcus aureus (MRSA) | 3.12 | [5] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | 100 | [6] |
| 2-iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | 50 | [6] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.
-
Materials:
-
Test compound
-
Bacterial strains
-
Mueller-Hinton broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
-
Procedure:
-
Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to the appropriate concentration.
-
Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control well (bacteria without compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Potential Anti-inflammatory Applications
While less explored, the structural motifs present in this compound and its derivatives suggest potential for the development of anti-inflammatory agents. The anti-inflammatory activity of various acetanilide derivatives has been reported, often linked to the inhibition of cyclooxygenase (COX) enzymes. Further research is warranted to explore the anti-inflammatory potential of novel compounds derived from this compound.
Experimental Protocol: In Vitro Anti-inflammatory Assay (General)
-
Principle: To assess the potential of a compound to reduce the production of inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines) in cell-based assays.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) to induce inflammation
-
Test compound
-
Cell culture reagents
-
Assay kits for measuring inflammatory mediators (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines).
-
-
Procedure:
-
Culture macrophage cells in 96-well plates.
-
Treat the cells with various concentrations of the test compound for a specified period.
-
Stimulate the cells with LPS to induce an inflammatory response. Include control wells (untreated cells, cells treated with LPS only, and cells treated with a known anti-inflammatory drug).
-
After incubation, collect the cell culture supernatant.
-
Measure the levels of inflammatory mediators in the supernatant using appropriate assay kits.
-
Determine the concentration-dependent inhibitory effect of the test compound and calculate IC50 values.
-
This compound is a valuable and versatile intermediate in medicinal chemistry. Its primary application lies in the synthesis of potent non-steroidal antiandrogens, Flutamide and Nilutamide, which are crucial in the management of prostate cancer. Furthermore, the core structure of its derivatives shows significant potential for the development of novel antimicrobial and anti-inflammatory agents. The detailed protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to explore and expand upon the medicinal chemistry applications of this important compound.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. abmole.com [abmole.com]
- 3. Nilutamide - Wikipedia [en.wikipedia.org]
- 4. Comparison of in vitro effects of the pure antiandrogens OH-flutamide, Casodex, and nilutamide on androgen-sensitive parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of 4'-Nitro-3'-(trifluoromethyl)acetanilide in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 4'-Nitro-3'-(trifluoromethyl)acetanilide as a key intermediate in the development of modern agrochemicals. The presence of both a nitro group and a trifluoromethyl group makes this compound and its derivatives valuable precursors for creating potent and selective herbicides and fungicides.[1][2] The trifluoromethyl group, in particular, is known to enhance the biological activity, metabolic stability, and lipophilicity of the final agrochemical product.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 393-12-4 | [4] |
| Molecular Formula | C₉H₇F₃N₂O₃ | [4] |
| Molecular Weight | 248.16 g/mol | [4] |
| Appearance | White to yellow to orange powder/crystal | [4] |
| Melting Point | 122 - 125 °C | [4] |
| Purity | ≥ 98% (GC) | [4] |
Synthesis Protocols
Synthesis of this compound
This compound is synthesized from m-(trifluoromethyl)aniline through a two-step process involving acetylation followed by nitration.[5]
Experimental Protocol:
Step 1: Acetylation of m-(trifluoromethyl)aniline
-
In a suitable reaction vessel, dissolve m-(trifluoromethyl)aniline in a non-protic solvent such as toluene, cyclohexane, or chlorobenzene.
-
Add acetyl chloride to the solution. The reaction is typically carried out under heating conditions, with a temperature range of 35-60 °C.[5]
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, the resulting m-(trifluoromethyl)acetanilide can be isolated by standard workup procedures.
Step 2: Nitration of m-(trifluoromethyl)acetanilide
-
The m-(trifluoromethyl)acetanilide obtained from the previous step is subjected to nitration using concentrated nitric acid.[5]
-
The reaction is carried out under heating, with a temperature range of 35-80 °C, with an optimal range of 60-65 °C.[5]
-
The reaction mixture is carefully monitored for the formation of this compound.
-
After the reaction is complete, the product is isolated and purified, for example, by crystallization.
Deacetylation to 4-Nitro-3-(trifluoromethyl)aniline
This compound can be readily deacetylated to yield 4-Nitro-3-(trifluoromethyl)aniline, a versatile intermediate for further synthesis.[5]
Experimental Protocol:
-
Dissolve this compound in an ethanol solution.
-
Add potassium carbonate to the solution to facilitate the removal of the acetyl group.[5]
-
Heat the reaction mixture to a temperature between 30-90 °C, with an optimal range of 60-80 °C.[5]
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, the 4-Nitro-3-(trifluoromethyl)aniline product can be isolated by filtration and purified as needed.
Application in Agrochemical Synthesis: Representative Protocols
While direct synthesis pathways for commercial agrochemicals starting from this compound are not extensively published, the following protocols for the synthesis of the herbicide trifluralin and the fungicide fluazinam illustrate how the closely related 4-nitro-3-(trifluoromethyl)aniline and similar structures are utilized in the agrochemical industry.
Representative Synthesis of a Dinitroaniline Herbicide: Trifluralin
Trifluralin is a dinitroaniline herbicide that inhibits root development in susceptible weeds.[6] Its synthesis involves the reaction of a dinitro intermediate with dipropylamine.[7] Although the commercial synthesis starts from 4-chloro-3,5-dinitrobenzotrifluoride, this protocol demonstrates the key amination step.[7][8]
Experimental Protocol (Amination Step):
-
In a reaction flask, combine 4-chloro-3,5-dinitrobenzotrifluoride (1 equivalent) with water.[9]
-
Add di-n-propylamine (1.0-1.2 equivalents) and a sodium hydroxide solution dropwise over a period of about 30 minutes, maintaining the pH of the system between 7.5 and 8.5.[9]
-
Heat the reaction mixture to 60-80 °C for 1-2 hours.[9]
-
Cool the reaction mixture to room temperature to allow for the precipitation of the trifluralin product.[9]
-
Filter the solid, wash with water until neutral, and dry to obtain the final product.[9]
Representative Synthesis of a Diarylaminopyridine Fungicide: Fluazinam
Fluazinam is a broad-spectrum fungicide.[10] Its synthesis involves the coupling of a substituted aminopyridine with a dinitro-substituted benzotrifluoride derivative.[11][12]
Experimental Protocol:
-
Prepare a solution of 2-amino-3-chloro-5-trifluoromethylpyridine in an aprotic polar organic solvent such as tetrahydrofuran (THF).[12]
-
To this solution, add a strong base.
-
In a separate vessel, prepare a solution of 2,4-dichloro-3,5-dinitrobenzotrifluoride in the same solvent.
-
Combine the two solutions to initiate the coupling reaction to form fluazinam.[12]
-
The reaction progress can be monitored by a suitable analytical technique.
-
Upon completion, the fluazinam product is isolated and purified using standard methods.
Quantitative Efficacy Data
The following table summarizes the fungicidal efficacy of fluazinam, an agrochemical containing the trifluoromethyl and dinitroaniline moieties, against various plant pathogens.
| Fungal Species | Assay Type | EC₅₀ Range (µg/mL) | Mean EC₅₀ (µg/mL) | Reference(s) |
| Sclerotinia sclerotiorum | Mycelial Growth Inhibition | 0.0004 - 0.0056 | 0.0019 | [1] |
| Fusarium graminearum | Mycelial Growth Inhibition | 0.037 - 0.179 | - | [13] |
| Fusarium graminearum | Spore Germination Inhibition | 0.039 - 0.506 | - | [13] |
| Various Plant Pathogens | Mycelial Growth Inhibition | <0.1 - 42.1 ppm | - | [14] |
Mechanism of Action of Dinitroaniline Herbicides
Herbicides derived from dinitroaniline compounds, such as trifluralin, act by disrupting microtubule formation in susceptible plant cells. This ultimately inhibits cell division and leads to the death of the weed.[15][16]
Signaling Pathway and Experimental Workflow:
The primary mode of action involves the binding of the dinitroaniline herbicide to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules, which are essential for chromosome segregation during mitosis.
Caption: Synthesis pathway and mechanism of action for dinitroaniline herbicides.
Tubulin Polymerization Inhibition Assay Protocol:
This in vitro assay can be used to quantify the inhibitory effect of dinitroaniline herbicides on microtubule formation.
-
Prepare Tubulin: Purify tubulin from a plant source (e.g., maize seedlings) or use commercially available plant tubulin.
-
Reaction Mixture: In a microplate, prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES buffer with GTP and MgCl₂), and various concentrations of the test compound (e.g., trifluralin) dissolved in a suitable solvent (e.g., DMSO). Include a solvent control.
-
Initiate Polymerization: Initiate polymerization by incubating the plate at a temperature that promotes microtubule assembly (e.g., 30-37 °C).
-
Monitor Polymerization: Monitor the increase in turbidity (absorbance at 340 nm) over time using a microplate reader. The increase in absorbance corresponds to the formation of microtubules.[17]
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. From these curves, determine parameters such as the rate of polymerization and the extent of polymerization. Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in microtubule polymerization.[17]
Caption: Experimental workflow for a tubulin polymerization inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. benchchem.com [benchchem.com]
- 5. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 6. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis method of trifluralin - Eureka | Patsnap [eureka.patsnap.com]
- 10. Fluazinam - Wikipedia [en.wikipedia.org]
- 11. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]
- 12. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]
- 13. Activity and cell toxicology of fluazinam on Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Trifluralin - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
Application Note: A Detailed Protocol for the Two-Step Synthesis of 4-Nitro-3-trifluoromethylaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 4-nitro-3-trifluoromethylaniline, a key intermediate in the pharmaceutical industry, starting from its acetanilide precursor, 3'-(trifluoromethyl)acetanilide. The synthesis involves a two-step process: the nitration of the acetanilide precursor followed by the hydrolysis of the resulting intermediate. This protocol includes detailed methodologies, a summary of quantitative data, and a workflow visualization to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
4-Nitro-3-trifluoromethylaniline is a crucial building block in the synthesis of various active pharmaceutical ingredients, most notably the non-steroidal antiandrogen drug, flutamide.[1][2] The synthetic route detailed herein employs a common and effective strategy in aromatic chemistry: protecting the highly activating amino group as an acetanilide to control the regioselectivity of electrophilic aromatic substitution. The acetyl group is then removed in a subsequent step to yield the desired aniline.
This method involves two primary stages:
-
Nitration: The starting material, 3'-(trifluoromethyl)acetanilide, undergoes electrophilic nitration to introduce a nitro group at the position para to the activating acetamido group, yielding 4'-nitro-3'-(trifluoromethyl)acetanilide.
-
Hydrolysis: The intermediate is then subjected to basic hydrolysis to remove the acetyl protecting group, affording the final product, 4-nitro-3-trifluoromethylaniline.[3]
This protocol offers the advantages of high reaction yield, controlled regioselectivity, and relatively simple purification procedures.[3]
Reaction Scheme
Step 1: Nitration
3'-(Trifluoromethyl)acetanilide -> this compound
Step 2: Hydrolysis
This compound -> 4-Nitro-3-trifluoromethylaniline
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.
-
The reaction is exothermic; maintain strict temperature control.
Protocol 1: Synthesis of this compound (Nitration)
This protocol is adapted from a patented method for the nitration of m-trifluoromethyl acetanilide.[3]
Materials:
-
3'-(Trifluoromethyl)acetanilide (CAS: 351-36-0)
-
Concentrated Nitric Acid (65-70%)
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Ice-water bath
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: Place 3'-(trifluoromethyl)acetanilide into the round-bottom flask. For every 1 mole of the starting material, prepare to use an appropriate amount of concentrated nitric acid.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Nitration: Slowly add concentrated nitric acid dropwise to the cooled and stirred starting material. The rate of addition should be controlled to maintain the reaction temperature between 60-65 °C.[3] This is an exothermic reaction, and careful temperature management is crucial to prevent over-nitration and side product formation.
-
Reaction Time: After the addition is complete, continue stirring the mixture at 60-65 °C for 1-2 hours until the reaction is complete (monitor by TLC).[3]
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.
-
A solid precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water until the filtrate is neutral to remove residual acid.
-
-
Drying: Dry the pale yellow solid product, this compound, in a vacuum oven.[4]
Protocol 2: Synthesis of 4-Nitro-3-trifluoromethylaniline (Hydrolysis)
This procedure describes the deprotection of the acetyl group using potassium carbonate in ethanol.[3]
Materials:
-
This compound (CAS: 393-12-4)
-
Ethanol
-
Potassium Carbonate (K₂CO₃)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In the round-bottom flask, dissolve the this compound synthesized in Protocol 1 in ethanol.
-
Addition of Base: Add potassium carbonate to the solution. A typical molar ratio is 1:1.5 to 1:2 of the acetanilide to potassium carbonate.
-
Reflux: Heat the mixture to reflux (approximately 60-80 °C) with continuous stirring.[3]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Add water to the residue to dissolve the inorganic salts. The product, being insoluble in water, will precipitate out or can be extracted.
-
For extraction, use a suitable organic solvent like ethyl acetate. Collect the organic layers.
-
-
Purification and Drying:
-
Wash the collected organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 4-nitro-3-trifluoromethylaniline.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) if necessary.
-
Data Presentation
The following table summarizes the key quantitative data for the materials involved in the synthesis. Yields are reported to be high for this synthetic sequence.[3]
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Role |
| 3'-(Trifluoromethyl)acetanilide | 351-36-0 | C₉H₈F₃NO | 203.16 | 103-106 | Starting Material |
| This compound | 393-12-4 | C₉H₇F₃N₂O₃ | 248.16 | ~108 | Intermediate |
| 4-Nitro-3-trifluoromethylaniline | 393-11-3 | C₇H₅F₃N₂O₂ | 206.12 | - | Final Product |
Visualization of Experimental Workflow
The following diagram illustrates the logical progression of the synthesis from the starting material to the final product.
Caption: Workflow for the synthesis of 4-nitro-3-trifluoromethylaniline.
References
Laboratory-Scale Preparation of 4'-Nitro-3'-(trifluoromethyl)acetanilide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 4'-Nitro-3'-(trifluoromethyl)acetanilide, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process involving the acetylation of 3-(trifluoromethyl)aniline followed by the nitration of the resulting acetanilide intermediate.
Reaction Scheme
The overall synthesis proceeds as follows:
Step 1: Acetylation of 3-(Trifluoromethyl)aniline
3-(Trifluoromethyl)aniline
3'-(Trifluoromethyl)acetanilide
Step 2: Nitration of 3'-(Trifluoromethyl)acetanilide
3'-(Trifluoromethyl)acetanilide
This compound
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Step 1: Acetylation | Step 2: Nitration | Overall |
| Product | 3'-(Trifluoromethyl)acetanilide | This compound | This compound |
| Molecular Formula | C₉H₈F₃NO | C₉H₇F₃N₂O₃ | C₉H₇F₃N₂O₃ |
| Molecular Weight | 203.16 g/mol | 248.16 g/mol | 248.16 g/mol |
| Typical Yield | ~95% | 83%[1] | ~79% |
| Melting Point | 104-106 °C | 108-109 °C[1] | 108-109 °C[1] |
| Appearance | White to off-white solid | Yellow crystalline solid | Yellow crystalline solid |
Experimental Protocols
Safety Precautions: This procedure involves the use of corrosive and hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step 1: Synthesis of 3'-(Trifluoromethyl)acetanilide
This procedure details the acetylation of 3-(trifluoromethyl)aniline using acetyl chloride.
Materials:
-
3-(Trifluoromethyl)aniline
-
Acetyl chloride
-
Glacial acetic acid
-
Ice-cold water
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid.
-
With gentle stirring, add acetyl chloride (1.1 eq) dropwise to the aniline solution. An exothermic reaction will occur. Maintain the temperature of the reaction mixture by cooling the flask in a water bath if necessary.
-
After the addition is complete, heat the reaction mixture at a gentle reflux for 1-2 hours to ensure the reaction goes to completion.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice-cold water with constant stirring.
-
A white to off-white precipitate of 3'-(trifluoromethyl)acetanilide will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and other water-soluble impurities.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
Step 2: Synthesis of this compound
This protocol describes the nitration of 3'-(trifluoromethyl)acetanilide using a mixture of concentrated nitric acid and sulfuric acid.
Materials:
-
3'-(Trifluoromethyl)acetanilide
-
Concentrated nitric acid (65-70%)
-
Concentrated sulfuric acid (98%)
-
Crushed ice and water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (Erlenmeyer flask, beaker, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a clean and dry Erlenmeyer flask, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath to below 10 °C.
-
Slowly and with constant stirring, add 3'-(trifluoromethyl)acetanilide in small portions to the cold sulfuric acid, ensuring the temperature does not rise above 20 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
While maintaining the temperature of the 3'-(trifluoromethyl)acetanilide solution below 10 °C, add the cold nitrating mixture dropwise with vigorous stirring. The rate of addition should be controlled to prevent the temperature from exceeding 15 °C.[2]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to stand at room temperature for another 30 minutes.[3]
-
Pour the reaction mixture slowly and carefully onto a large volume of crushed ice with constant stirring.[2][3]
-
A yellow precipitate of crude this compound will form.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
Purification: Recrystallization
The crude this compound can be purified by recrystallization from ethanol.[2]
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and any other insoluble impurities.
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize the yield of crystals.
-
Collect the purified yellow crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Characterization
The identity and purity of the final product, this compound, should be confirmed by analytical techniques such as melting point determination, and spectroscopic methods (FTIR, 1H NMR, and 13C NMR).
-
Melting Point: 108-109 °C[1]
-
FTIR (KBr, cm-1): Expected characteristic peaks include N-H stretching (around 3300-3100), C=O stretching (around 1670), N-O stretching of the nitro group (around 1530 and 1350), and C-F stretching of the trifluoromethyl group.
-
1H NMR (CDCl3, δ ppm): Expected signals would correspond to the amide proton (a singlet, likely downfield), aromatic protons (in the aromatic region, showing splitting patterns consistent with the substitution), and the methyl protons of the acetyl group (a singlet, around 2.2 ppm).
-
13C NMR (CDCl3, δ ppm): Expected signals would include the carbonyl carbon, the carbons of the aromatic ring (with splitting for the carbon attached to the trifluoromethyl group), the trifluoromethyl carbon (a quartet), and the methyl carbon of the acetyl group.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Purification of Synthesized 4'-Nitro-3'-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of synthesized 4'-Nitro-3'-(trifluoromethyl)acetanilide. The techniques described herein are essential for obtaining a high-purity compound, a critical requirement for subsequent use in research, development, and as an intermediate in the synthesis of active pharmaceutical ingredients, such as Flutamide.
Introduction
This compound is a key chemical intermediate. The purity of this compound is paramount as impurities can lead to side reactions, lower yields of the final product, and potential safety concerns in drug development. This guide outlines two primary methods for the purification of crude this compound: recrystallization and silica gel column chromatography.
Compound Properties:
| Property | Value |
| CAS Number | 393-12-4 |
| Molecular Formula | C₉H₇F₃N₂O₃ |
| Molecular Weight | 248.16 g/mol |
| Melting Point | 108-109 °C[1] |
| Appearance | Pale yellow to white solid |
| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol[2]. |
Purification Techniques
The choice of purification method depends on the nature and quantity of impurities present in the crude product, as well as the desired final purity.
Recrystallization
Recrystallization is a highly effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Protocol for Recrystallization from Ethanol:
-
Solvent Selection: Based on the purification of similar acetanilide compounds, ethanol is a suitable solvent for recrystallization[3][4].
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent to maximize the recovery yield.
-
Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
Expected Results:
| Parameter | Before Purification | After Recrystallization |
| Appearance | Yellowish powder | Off-white to white crystals |
| Purity (by HPLC) | ~85-95% | >99% |
| Yield | N/A | 70-85% |
| Melting Point | Broad range | Sharp range (e.g., 108-109 °C) |
Workflow for Recrystallization:
Caption: Workflow for the purification of this compound by recrystallization.
Silica Gel Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). This method is particularly useful for separating closely related impurities.
Protocol for Column Chromatography:
-
Stationary Phase and Eluent Selection: Silica gel is a common stationary phase. A mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents is typically used as the eluent. A common starting eluent system for compounds of similar polarity is a gradient of hexane and ethyl acetate[2].
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, sample-loaded silica gel to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the desired compound down the column.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound.
Typical Column Chromatography Parameters:
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient of Hexane:Ethyl Acetate (e.g., 9:1 to 7:3) |
| Column Dimensions | Dependent on the amount of crude product |
| Sample Loading | Dry loading is preferred |
Workflow for Column Chromatography:
Caption: Workflow for the purification of this compound by column chromatography.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
Melting Point Determination: A sharp melting point range close to the literature value (108-109 °C) is indicative of high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of significant impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantitative purity analysis. A single major peak with an area percentage greater than 99% confirms high purity.
-
Spectroscopic Methods (NMR, IR): ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the chemical structure and identify any residual impurities.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all organic solvents with care, as they are flammable and may be toxic.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
This guide provides a comprehensive overview of the key techniques for the purification of this compound. The specific conditions may need to be optimized based on the scale of the synthesis and the nature of the impurities present in the crude product.
References
The Strategic Role of the Trifluoromethyl Group in Enhancing Biological Activity of Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This powerful electron-withdrawing moiety can dramatically enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2][3] These modifications are critical in transforming a promising compound into a viable therapeutic agent. This document provides detailed application notes on the multifaceted roles of the trifluoromethyl group and comprehensive protocols for the synthesis and evaluation of trifluoromethylated derivatives, using the selective COX-2 inhibitor, Celecoxib, as a primary example.
Application Notes: The Impact of Trifluoromethylation
The unique physicochemical properties of the trifluoromethyl group—high electronegativity, metabolic stability, and lipophilicity—are leveraged in drug design to overcome various challenges.[1][2]
1. Enhanced Metabolic Stability:
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4] By replacing a metabolically labile methyl or hydrogen group with a CF₃ group, the metabolic half-life of a drug can be significantly extended, leading to improved bioavailability and a more predictable pharmacokinetic profile. This "metabolic switching" is a key strategy in drug development. For instance, Celecoxib is primarily metabolized via methyl hydroxylation, a pathway that is blocked by the presence of the trifluoromethyl group.[5][6]
2. Increased Lipophilicity and Membrane Permeability:
The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets.[7] This improved permeability can lead to better drug distribution and efficacy. The lipophilicity of a compound is often quantified by its partition coefficient (logP), with a higher logP value indicating greater lipophilicity. Celecoxib, for example, is a lipophilic drug with a reported logP value of 4.21.[7]
3. Modulation of Binding Affinity and Selectivity:
The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, influencing its interactions with biological targets. This can lead to increased binding affinity and potency. In the case of Celecoxib, the trifluoromethyl group plays a crucial role in its high selectivity for the COX-2 enzyme over COX-1.[8] The CF₃ group fits into a specific hydrophobic side pocket of the COX-2 active site, an interaction that is not as favorable in the slightly different topography of the COX-1 active site.
4. Improved Bioavailability:
By enhancing metabolic stability and membrane permeability, the incorporation of a trifluoromethyl group often leads to improved oral bioavailability. A longer half-life and better absorption ensure that a greater proportion of the administered drug reaches the systemic circulation and its target site.
Quantitative Data Presentation
The following tables summarize the quantitative data comparing a trifluoromethylated compound (Celecoxib) with its non-trifluoromethylated (methyl) analog, SC-58125, and its desmethyl metabolite.
Table 1: Comparative Inhibitory Activity against COX-1 and COX-2
| Compound | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 4-[5-(4-Methylphenyl)-3-(trifluoromethyl )-1H-pyrazol-1-yl]benzenesulfonamide | 15 | 0.04 | 375 |
| SC-58125 (Methyl Analog) | 4-[5-(4-Methylphenyl)-3-(methyl )-1H-pyrazol-1-yl]benzenesulfonamide | >100 | 1 | >100 |
| Desmethyl Celecoxib | 4-[5-(4-Hydroxymethylphenyl)-3-(trifluoromethyl )-1H-pyrazol-1-yl]benzenesulfonamide | Not Available | 0.032 | Not Available |
Data sourced from multiple references, IC₅₀ values can vary based on assay conditions.[9][10][11]
Table 2: Comparative Physicochemical and Pharmacokinetic Properties
| Property | Celecoxib (CF₃) | SC-58125 (CH₃) |
| Molecular Weight ( g/mol ) | 381.37 | 329.39 |
| logP | 3.4[12] | Data not readily available |
| Metabolic Half-life (in vitro, human liver microsomes) | Stable | Data not readily available |
| Elimination Half-life (in vivo, human) | ~11 hours[5][13] | Data not readily available |
Experimental Protocols
Detailed methodologies for the synthesis of a trifluoromethylated derivative (Celecoxib) and key in vitro assays are provided below.
Protocol 1: Synthesis of Celecoxib
This protocol outlines a common synthetic route to Celecoxib, involving a Claisen condensation followed by a cyclization reaction.[8][14][15][16]
Step 1: Claisen Condensation to form 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
To a stirred solution of sodium methoxide in toluene, add 4-methylacetophenone at 20-25 °C.
-
Slowly add ethyl trifluoroacetate to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and quench with aqueous hydrochloric acid.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by crystallization from a suitable solvent such as petroleum ether.
Step 2: Cyclization to form Celecoxib
-
Dissolve the 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione from Step 1 in ethanol.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to yield pure Celecoxib.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method to determine the inhibitory potency (IC₅₀) of a compound against COX-1 and COX-2 enzymes.[17][18][19][20]
-
Enzyme and Substrate Preparation:
-
Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes in assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare a solution of arachidonic acid (substrate) in a suitable solvent.
-
Prepare a solution of a colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) that detects the peroxidase activity of COX.
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer, heme (a cofactor), and the test compound at various concentrations (typically a serial dilution). Include control wells with vehicle (e.g., DMSO) for 100% activity and wells without enzyme for background.
-
Pre-incubate the enzyme with the test compound for a specified time (e.g., 10 minutes) at 37 °C.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Monitor the change in absorbance or fluorescence over time using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines the procedure to assess the metabolic stability of a compound in the presence of liver microsomes.[1][3][4][21][22][23][24][25][26][27]
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a NADPH-regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4).
-
-
Incubation Procedure:
-
In a 96-well plate, add the liver microsomes and the test compound (final concentration typically 1 µM) in phosphate buffer.
-
Pre-incubate the mixture at 37 °C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to another plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (Clᵢₙₜ) using the equation: Clᵢₙₜ = (0.693 / t₁/₂) * (volume of incubation / amount of microsomal protein).
-
Protocol 4: Determination of logP by HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method for the determination of the octanol-water partition coefficient (logP).[28][29][30][31][32]
-
Preparation of Phases:
-
Prepare an aqueous phase (e.g., phosphate buffer at a specific pH) saturated with n-octanol.
-
Prepare an n-octanol phase saturated with the aqueous phase.
-
-
Partitioning:
-
Dissolve a known amount of the test compound in a mixture of the two phases.
-
Shake the mixture vigorously to allow for partitioning and then allow the phases to separate completely.
-
-
HPLC Analysis:
-
Carefully sample both the aqueous and n-octanol layers.
-
Analyze the concentration of the test compound in each phase by reverse-phase HPLC with a suitable detector (e.g., UV-Vis).
-
Use a calibration curve to accurately quantify the concentrations.
-
-
Calculation of logP:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is the logarithm of P.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the role of the trifluoromethyl group.
Caption: Influence of the trifluoromethyl group on drug properties.
Caption: Synthetic workflow for Celecoxib.
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of drug candidates. Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity can lead to compounds with superior pharmacokinetic and pharmacodynamic profiles. The provided application notes and detailed experimental protocols offer a comprehensive guide for researchers and drug development professionals to effectively utilize trifluoromethylation in their discovery and development efforts.
References
- 1. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib | 169590-42-5 | SynZeal [synzeal.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Celecoxib | 169590-42-5 [chemicalbook.com]
- 12. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 16. zenodo.org [zenodo.org]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. mercell.com [mercell.com]
- 22. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 23. researchgate.net [researchgate.net]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 26. m.youtube.com [m.youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. agilent.com [agilent.com]
- 29. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of 4'-Nitro-3'-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the derivatization of 4'-Nitro-3'-(trifluoromethyl)acetanilide, a versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols detailed below focus on key transformations of its primary functional groups: the acetamido, nitro, and the aromatic ring system.
Introduction
This compound is a substituted aromatic compound featuring an electron-withdrawing nitro group and a trifluoromethyl group, which activate the aromatic ring for nucleophilic substitution and other transformations. The acetamido group provides a handle for further functionalization or can be readily hydrolyzed to the corresponding aniline, opening up additional synthetic pathways. This document outlines protocols for amide hydrolysis, nitro group reduction, and subsequent cyclization reactions to form heterocyclic systems, which are prevalent scaffolds in numerous biologically active molecules.
Key Derivatization Strategies
The derivatization of this compound can be approached through several key synthetic routes, each providing access to a unique class of novel compounds. The primary transformations include:
-
Amide Hydrolysis: The acetamido group can be hydrolyzed under basic conditions to yield 4-nitro-3-(trifluoromethyl)aniline. This primary amine is a key intermediate for the synthesis of various derivatives, including the non-steroidal antiandrogen drug Flutamide.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amino group to produce 4'-Amino-3'-(trifluoromethyl)acetanilide. This transformation is crucial for synthesizing compounds where a nucleophilic amino group is desired for further reactions.
-
Heterocycle Synthesis: The resulting diamine from both amide hydrolysis and nitro group reduction can be utilized as a precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines. These scaffolds are of significant interest in drug discovery due to their diverse biological activities.[1][2]
Experimental Protocols
Protocol 1: Amide Hydrolysis to 4-Nitro-3-(trifluoromethyl)aniline
This protocol describes the basic hydrolysis of the acetamido group of this compound.[3]
Materials:
-
This compound
-
Ethanol
-
Potassium carbonate
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.2 kg of this compound in 5 L of ethanol.
-
Add 0.8 kg of potassium carbonate to the solution.
-
Heat the mixture to 70°C and maintain for 10 hours with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, reduce the volume of ethanol by approximately 50% using a rotary evaporator.
-
Cool the remaining mixture, which will cause the product to precipitate.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the product to obtain 4-Nitro-3-(trifluoromethyl)aniline.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1.2 kg | [3] |
| Product | 0.8 kg | [3] |
| Yield | 81% | [3] |
Protocol 2: Selective Reduction of the Nitro Group to 4'-Amino-3'-(trifluoromethyl)acetanilide
This protocol outlines the selective reduction of the nitro group using catalytic transfer hydrogenation with ammonium formate.
Materials:
-
This compound
-
Methanol or Ethanol
-
Ammonium formate
-
10% Palladium on Carbon (Pd/C)
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Add ammonium formate (3-5 equivalents) to the solution.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 2.48 g (10 mmol) |
| Ammonium Formate | 3.15 g (50 mmol) |
| 10% Pd/C | 0.12 g |
| Expected Product | 4'-Amino-3'-(trifluoromethyl)acetanilide |
| Theoretical Yield | 2.18 g |
| Representative Yield | 85-95% |
Protocol 3: Synthesis of 2-Substituted-trifluoromethyl-benzimidazoles
This protocol describes the synthesis of benzimidazole derivatives from the diamine precursor obtained after nitro group reduction and amide hydrolysis of this compound.
Materials:
-
4-Amino-3-(trifluoromethyl)aniline (obtained from Protocol 1 followed by a reduction step)
-
Aromatic aldehydes
-
Sodium metabisulfite
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a solution of 4-Amino-3-(trifluoromethyl)aniline (1 equivalent) in ethanol, add an aromatic aldehyde (1 equivalent).
-
Add sodium metabisulfite (catalytic amount) to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the desired benzimidazole derivative.
Quantitative Data (Representative):
| Starting Diamine | Aldehyde | Product | Yield |
| 4-Amino-3-(trifluoromethyl)aniline | Benzaldehyde | 2-Phenyl-6-(trifluoromethyl)-1H-benzo[d]imidazole | Good to Excellent |
| 4-Amino-3-(trifluoromethyl)aniline | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole | Good to Excellent |
Visualizations
Caption: Key derivatization pathways for this compound.
Caption: Workflow for the amide hydrolysis of this compound.
Caption: Workflow for the selective reduction of the nitro group.
Potential Signaling Pathway Interactions
Derivatives of this compound, particularly the resulting benzimidazole and quinoxaline structures, are known to interact with various biological pathways. For instance, certain benzimidazole derivatives have been shown to exhibit antimicrobial activity by potentially inhibiting microbial enzymes or disrupting cell wall synthesis.[1] Quinoxaline derivatives have demonstrated a broad range of pharmacological activities, including anticancer effects, which may involve the inhibition of protein kinases in signaling pathways crucial for cancer cell proliferation and survival.[2]
Caption: General mechanism of action for biologically active derivatives.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of novel compounds. The protocols provided herein offer robust methods for key transformations, enabling access to important intermediates and biologically active heterocyclic systems. Researchers and drug development professionals can utilize these methods as a foundation for the exploration of new chemical entities with potential therapeutic applications. Further derivatization through nucleophilic aromatic substitution, cross-coupling reactions, and functionalization of the acetyl group represents exciting avenues for future research.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Nitro-3'-(trifluoromethyl)acetanilide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-Nitro-3'-(trifluoromethyl)acetanilide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield can stem from several factors throughout the two-stage synthesis process (acetylation and nitration).
-
Incomplete Acetylation: Ensure the complete conversion of 3-(trifluoromethyl)aniline to 3'-(trifluoromethyl)acetanilide. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting aniline is still present, consider extending the reaction time or using a slight excess of the acetylating agent (e.g., acetyl chloride or acetic anhydride).
-
Suboptimal Nitration Temperature: The nitration reaction is highly exothermic. Maintaining the recommended temperature range is critical.[1][2][3] Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can cause degradation of the starting material and product, as well as the formation of unwanted byproducts.[1][3] A temperature range of 60-65°C is reported to be optimal for the nitration step.
-
Loss During Work-up and Purification: Significant product loss can occur during extraction and recrystallization. Ensure proper phase separation during extraction and minimize the amount of solvent used for recrystallization to prevent the product from remaining in the solution.[4]
Q2: I am observing the formation of significant amounts of an impurity alongside my desired product. How can I identify and minimize it?
A2: The most common impurity is the ortho-isomer, 2'-Nitro-3'-(trifluoromethyl)acetanilide. The acetamido group directs nitration to both the ortho and para positions, with the para product being sterically favored and therefore major.[5][6][7]
-
Minimizing Isomer Formation: While complete elimination of the ortho-isomer is challenging, its formation can be influenced by reaction conditions. Lowering the reaction temperature during the addition of the nitrating agent can sometimes improve the para-selectivity.
-
Purification: The ortho- and para-isomers can typically be separated by recrystallization, as they often have different solubilities in common solvents like ethanol.[7][8] The para-isomer is generally less soluble and will crystallize out first upon cooling. Monitor the purity of your recrystallized product using TLC or High-Performance Liquid Chromatography (HPLC).
Q3: The nitration reaction seems to be very rapid and difficult to control, sometimes resulting in a dark-colored reaction mixture. What is happening and what precautions should I take?
A3: A rapid, uncontrolled reaction and the appearance of a dark color (often brownish) suggest potential side reactions and decomposition.
-
Dinitration: At higher temperatures, there is an increased risk of introducing a second nitro group onto the aromatic ring.[1][3] To prevent this, add the nitrating mixture (concentrated nitric acid and sulfuric acid) slowly and in portions, allowing the heat to dissipate and maintaining the temperature within the optimal range.[2][3]
-
Oxidation: Concentrated nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the organic substrate, leading to decomposition and the formation of colored byproducts.[1] Maintaining a low temperature, especially during the addition of the nitrating agent, is crucial.
-
Acid Concentration: The use of a mixed acid (concentrated nitric acid and sulfuric acid) helps to generate the nitronium ion (NO₂⁺), the active electrophile.[9] The concentration of these acids is important for the reaction rate and to minimize side reactions.
Q4: My final product is difficult to purify and has a low melting point. What could be the issue?
A4: Impurities are the most likely cause of purification difficulties and a depressed, broad melting point range.
-
Residual Starting Material: Incomplete reaction in either the acetylation or nitration step will leave starting material in your crude product. Use TLC to check for the presence of starting materials before proceeding with purification.
-
Isomeric Impurities: As mentioned in Q2, the presence of the ortho-isomer will affect the melting point and co-crystallize with the desired para-product. Efficient recrystallization is key to separating these isomers.
-
Hydrolysis of the Acetanilide: Although the acetamido group is relatively stable under nitrating conditions, some hydrolysis back to the aniline can occur, especially if the reaction is carried out for an extended period at a high temperature. This aniline can then be oxidized or undergo other side reactions. It is important to remove all traces of acid during work-up, as residual acid can catalyze hydrolysis.[3]
Frequently Asked Questions (FAQs)
Q: What is the overall reaction scheme for the synthesis of this compound?
A: The synthesis is typically a two-step process:
-
Acetylation: 3-(Trifluoromethyl)aniline is reacted with an acetylating agent (e.g., acetyl chloride or acetic anhydride) to form 3'-(trifluoromethyl)acetanilide.
-
Nitration: The resulting 3'-(trifluoromethyl)acetanilide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield the final product, this compound.
Q: What are the recommended reaction conditions for each step?
A: Based on available literature, the following conditions have been reported:
-
Acetylation: The reaction of 3-(trifluoromethyl)aniline with acetyl chloride can be carried out in an aprotic solvent such as cyclohexane, toluene, or chlorobenzene at a temperature of 35-60°C, with 50-55°C being a preferred range.
-
Nitration: The nitration of 3'-(trifluoromethyl)acetanilide is performed using concentrated nitric acid, often in the presence of concentrated sulfuric acid, at a temperature range of 35-80°C. An optimal range of 60-65°C has been suggested to favor high yield and purity.
Q: What is the role of sulfuric acid in the nitration step?
A: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the species that attacks the aromatic ring.[9]
Q: How can I monitor the progress of the reactions?
A: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of both the acetylation and nitration reactions. By spotting the reaction mixture alongside the starting material(s) and, if available, a standard of the product, you can observe the disappearance of reactants and the appearance of the product.
Data Presentation
Table 1: Reported Yields for the Synthesis of Intermediates and Final Product
| Step | Reactant | Product | Reported Yield | Reference |
| Acetylation | 3-(Trifluoromethyl)aniline | 3'-(Trifluoromethyl)acetanilide | 91% | CN102093229A |
| Acetylation | 3-(Trifluoromethyl)aniline | 3'-(Trifluoromethyl)acetanilide | 69% | CN102093229A |
| Nitration | 3'-(Trifluoromethyl)acetanilide | This compound | Not explicitly stated for this step alone, but the overall process is described as high-yield. | CN102093229A |
Table 2: Key Reaction Parameters for the Synthesis of this compound
| Parameter | Acetylation | Nitration | Reference |
| Temperature | 35-60°C (Optimal: 50-55°C) | 35-80°C (Optimal: 60-65°C) | CN102093229A |
| Solvent | Aprotic (e.g., cyclohexane, toluene, chlorobenzene) | Concentrated Nitric Acid (as reagent and solvent) | CN102093229A |
| Key Reagents | Acetyl Chloride | Concentrated Nitric Acid | CN102093229A |
Experimental Protocols
Protocol 1: Synthesis of 3'-(Trifluoromethyl)acetanilide (Acetylation)
-
In a suitable reaction vessel, dissolve 3-(trifluoromethyl)aniline in an aprotic solvent such as cyclohexane.
-
Heat the solution to the desired reaction temperature (e.g., 50-55°C).
-
Slowly add acetyl chloride to the reaction mixture.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to induce precipitation of the product.
-
Filter the solid product, wash with a cold solvent, and dry under vacuum.
Protocol 2: Synthesis of this compound (Nitration)
-
Carefully dissolve 3'-(trifluoromethyl)acetanilide in concentrated nitric acid.
-
Slowly heat the mixture to the target temperature (e.g., 60-65°C).
-
Maintain the reaction at this temperature, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water to remove residual acid, and then dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
References
- 1. (Solved) - 2. In the nitration of acetanilide, why is needed to control the... (1 Answer) | Transtutors [transtutors.com]
- 2. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. brainly.in [brainly.in]
- 6. Nitration of acetanilide followed by hydrolysis gives class 12 chemistry CBSE [vedantu.com]
- 7. magritek.com [magritek.com]
- 8. ivypanda.com [ivypanda.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 4'-Nitro-3'-(trifluoromethyl)acetanilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Nitro-3'-(trifluoromethyl)acetanilide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
The synthesis of this compound via electrophilic nitration of 3'-(trifluoromethyl)acetanilide can lead to the formation of several side products. The most prevalent impurities are positional isomers, arising from the nitration at different positions on the aromatic ring. Other potential side products include those from di-nitration and hydrolysis.
Common Side Products:
-
2'-Nitro-3'-(trifluoromethyl)acetanilide: This is the most common isomeric impurity, resulting from nitration at the ortho position relative to the acetamido group.
-
Dinitro-3'-(trifluoromethyl)acetanilide: Over-nitration can lead to the introduction of a second nitro group on the aromatic ring.
-
3'-(Trifluoromethyl)aniline: Hydrolysis of the starting material or the product under acidic conditions can regenerate the corresponding aniline.
-
4-Nitro-3-(trifluoromethyl)aniline: Hydrolysis of the final product will yield this compound.
Q2: How can I minimize the formation of the 2'-nitro isomer?
The ratio of para to ortho nitration is influenced by reaction conditions. To favor the formation of the desired 4'-nitro isomer, consider the following:
-
Temperature Control: Lowering the reaction temperature generally increases the selectivity for the para isomer due to the higher activation energy for the formation of the sterically hindered ortho product.
-
Choice of Nitrating Agent: The composition of the nitrating mixture (e.g., nitric acid in sulfuric acid vs. nitric acid in acetic anhydride) can affect the isomer ratio. A bulkier nitrating agent may sterically hinder attack at the ortho position.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to isomerization or the formation of other side products.
Q3: What analytical techniques are suitable for monitoring the reaction and identifying impurities?
Several analytical techniques can be employed to monitor the progress of the reaction and identify the main product and any impurities:
-
Thin Layer Chromatography (TLC): A quick and effective method to qualitatively assess the reaction progress and the presence of different components.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of different isomers. A reverse-phase C18 column is often suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify the structure of unknown impurities if they are isolated in sufficient quantity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete reaction. | - Monitor the reaction by TLC or HPLC to ensure it has gone to completion.- Ensure the nitrating agent is of sufficient concentration and purity. |
| Formation of a high percentage of side products. | - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the formation of the 4'-nitro isomer. | |
| Loss of product during work-up and purification. | - Ensure proper pH adjustment during neutralization steps.- Use an appropriate solvent system for extraction and recrystallization to minimize product loss. | |
| High Percentage of 2'-Nitro Isomer | Reaction temperature is too high. | - Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the nitrating agent. |
| Inappropriate nitrating agent. | - Experiment with different nitrating systems. For example, using nitric acid in acetic anhydride might offer different selectivity compared to a mixture of nitric and sulfuric acids. | |
| Presence of Dinitro Compounds | Excess of nitrating agent. | - Use a stoichiometric amount or a slight excess of the nitrating agent. |
| Reaction temperature is too high or reaction time is too long. | - Carefully control the reaction temperature and monitor the reaction progress to stop it once the starting material is consumed. | |
| Presence of Hydrolyzed Products (Anilines) | Presence of water in the reaction mixture. | - Use anhydrous reagents and solvents. |
| High concentration of strong acid and elevated temperatures. | - Moderate the acidity and temperature of the reaction and work-up conditions. | |
| Difficulty in Separating Isomers | Similar polarity of the ortho and para isomers. | - Recrystallization: The para isomer is often less soluble than the ortho isomer in certain solvents. Experiment with different solvents (e.g., ethanol, methanol, or mixtures with water) to achieve efficient separation.- Column Chromatography: Use a silica gel column with an optimized eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the isomers. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.
Materials:
-
3'-(Trifluoromethyl)acetanilide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3'-(Trifluoromethyl)acetanilide (1.0 eq) in concentrated sulfuric acid at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise to the solution while maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The crude product will precipitate out of the solution. Filter the solid, wash it thoroughly with cold water until the washings are neutral, and then dry it.
-
Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Main reaction and potential side reactions in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Troubleshooting guide for the nitration of m-trifluoromethyl acetanilide
This guide provides troubleshooting advice and frequently asked questions for the nitration of m-trifluoromethyl acetanilide, a key reaction in the synthesis of various pharmaceutical and research compounds.
Troubleshooting Guide
This section addresses common issues encountered during the nitration of m-trifluoromethyl acetanilide.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Inactive nitrating agent: The nitric acid or nitrating mixture may have degraded. 3. Substrate purity: The starting m-trifluoromethyl acetanilide may be impure. | 1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature.[1] 2. Use Fresh Reagents: Always use fresh, properly stored nitric acid and sulfuric acid to prepare the nitrating mixture. 3. Purify Starting Material: Ensure the purity of the m-trifluoromethyl acetanilide by recrystallization or chromatography before starting the reaction. |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature is too high: Higher temperatures can lead to the formation of undesired ortho-isomers. 2. Incorrect directing effects: The acetamido group directs ortho- and para-, while the trifluoromethyl group is meta-directing. The desired product is typically 2-nitro-5-trifluoromethyl acetanilide or 4-nitro-3-trifluoromethyl acetanilide depending on the substitution pattern of the starting material. | 1. Strict Temperature Control: Maintain a low reaction temperature, typically between 0-10 °C, to favor the formation of the desired para-nitro isomer.[2] 2. Purification: Separate the isomers by fractional crystallization or column chromatography. The para-isomer is generally less soluble and will crystallize out first. |
| Formation of a Dark-Colored Reaction Mixture or Product | 1. Over-nitration: Formation of dinitro or other highly nitrated byproducts can cause discoloration. 2. Oxidation: The substrate or product may be susceptible to oxidation by the strong acidic and oxidizing conditions. 3. Reaction temperature too high: High temperatures can promote side reactions and decomposition. | 1. Careful Addition of Nitrating Agent: Add the nitrating mixture slowly and dropwise to the substrate solution while maintaining a low temperature. 2. Control Reaction Time: Avoid unnecessarily long reaction times to minimize oxidation. 3. Maintain Low Temperature: Strict temperature control is crucial to prevent decomposition and side reactions.[2] |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities: Isomeric byproducts or residual starting material can inhibit crystallization. 2. Residual solvent: Incomplete removal of the reaction solvent or workup solvents. | 1. Purification: Purify the crude product using column chromatography to remove impurities. 2. Thorough Drying: Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. Seeding with a small crystal of pure product can sometimes induce crystallization. |
| Hydrolysis of the Acetanilide Group | 1. Excessive heat during reaction or workup: The acetamido group can be hydrolyzed back to an amine under strong acidic conditions, especially at elevated temperatures. | 1. Maintain Low Temperatures: Keep the reaction and workup temperatures as low as possible. 2. Quench Carefully: Pour the reaction mixture onto ice/water to dilute the acid and dissipate heat. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the nitration of m-trifluoromethyl acetanilide?
The major product is typically the one where the nitro group is directed para to the activating acetamido group. Given the starting material is meta-trifluoromethyl acetanilide, the primary product will be 4-nitro-3-trifluoromethyl acetanilide . The acetamido group is an ortho-, para-director and is a stronger activating group than the meta-directing trifluoromethyl group.
Q2: What is a suitable solvent for this reaction?
Concentrated sulfuric acid is commonly used as the solvent as it also serves as a catalyst and dehydrating agent. Glacial acetic acid can also be used as a co-solvent.[2]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The product will be more polar than the starting material and will have a lower Rf value.
Q4: What are the key safety precautions for this experiment?
The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Use an ice bath to control the reaction temperature and prevent runaway reactions.
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Add the nitrating mixture slowly and carefully.
-
Concentrated nitric and sulfuric acids are extremely corrosive. Handle with extreme care.
Q5: How is the product typically isolated from the reaction mixture?
The reaction is typically quenched by pouring the mixture onto a large amount of crushed ice. The precipitated solid product is then collected by vacuum filtration, washed with cold water to remove residual acid, and then dried.
Quantitative Data Summary
The following table summarizes reaction conditions and reported yields for the nitration of m-trifluoromethyl acetanilide to produce 4-nitro-3-trifluoromethyl acetanilide.
| Parameter | Value | Reference |
| Reactant | m-Trifluoromethyl Acetanilide | [1] |
| Nitrating Agent | Concentrated Nitric Acid | [1] |
| Solvent | - | [1] |
| Reaction Temperature | 35-80 °C (60-65 °C preferred) | [1] |
| Yield | 61% at 45°C, 83% at 60°C |
Experimental Protocol: Nitration of m-Trifluoromethyl Acetanilide
This protocol is a general guideline and may require optimization.
Materials:
-
m-Trifluoromethyl acetanilide
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Crushed ice
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve m-trifluoromethyl acetanilide in concentrated sulfuric acid, maintaining the temperature at 0-5 °C using an ice bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
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Slowly add the cold nitrating mixture dropwise to the solution of m-trifluoromethyl acetanilide. Ensure the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto a large beaker filled with crushed ice.
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The solid product will precipitate. Collect the precipitate by vacuum filtration.
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Wash the solid with plenty of cold water until the washings are neutral to litmus paper.
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Recrystallize the crude product from ethanol to obtain pure 4-nitro-3-trifluoromethyl acetanilide.
-
Dry the purified product in a desiccator.
Process Visualization
The following diagram illustrates the general troubleshooting workflow for the nitration of m-trifluoromethyl acetanilide.
Caption: Troubleshooting workflow for the nitration of m-trifluoromethyl acetanilide.
References
Optimizing reaction conditions for 4'-Nitro-3'-(trifluoromethyl)acetanilide preparation
Welcome to the technical support center for the synthesis of 4'-Nitro-3'-(trifluoromethyl)acetanilide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a structured question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 3'-(Trifluoromethyl)acetanilide (Step 1) | 1. Incomplete reaction. 2. Hydrolysis of acetic anhydride. 3. Loss of product during workup. | 1. Ensure the reaction is stirred vigorously. The reaction between m-(trifluoromethyl)aniline and acetyl chloride is conducted under heating conditions, typically between 35°C and 60°C.[1] Consider extending the reaction time if TLC analysis shows significant starting material. 2. Use a fresh bottle of acetic anhydride and ensure all glassware is dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. During the aqueous workup, ensure the pH is properly adjusted to precipitate the product. Minimize the amount of solvent used for washing to avoid product loss. |
| Low Yield of this compound (Step 2) | 1. Incomplete nitration. 2. Formation of multiple isomers. 3. Over-nitration or degradation of the starting material. 4. Product loss during purification. | 1. Ensure the nitrating agent (concentrated nitric acid) is added slowly and the reaction temperature is maintained within the optimal range of 35°C to 80°C, with a preferred range of 60°C to 65°C.[1] 2. The acetamido group is ortho, para-directing, while the trifluoromethyl group is meta-directing. The desired 4'-nitro isomer is favored due to the concerted directing effects. However, improper temperature control can lead to the formation of other isomers. Maintain the recommended temperature range strictly. 3. The reaction is exothermic; maintain careful temperature control to prevent side reactions.[2] Using a mixed acid (concentrated nitric and sulfuric acids) can lead to a more controlled reaction. 4. Optimize the recrystallization process. Use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. Insufficient cooling. 3. Incorrect solvent for recrystallization. | 1. Purify the crude product using column chromatography before recrystallization. 2. Ensure the solution is thoroughly cooled in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation. 3. Ethanol or a mixture of ethanol and water is commonly used for the recrystallization of similar compounds.[1] Experiment with different solvent systems to find the optimal one for your product. |
| Formation of a Dark-Colored Reaction Mixture or Product | 1. Oxidation of the aniline derivative. 2. Overheating during the reaction. | 1. The acetylation of the amino group in the first step helps to prevent oxidation during nitration. Ensure the acetylation is complete before proceeding. 2. Strictly control the reaction temperature, especially during the addition of the nitrating agent. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to first synthesize 3'-(trifluoromethyl)acetanilide before nitration?
A1: Direct nitration of anilines can be problematic. The amino group is highly activating and can be easily oxidized by the strong oxidizing conditions of the nitration reaction, leading to complex mixtures and low yields of the desired product.[3][4] Furthermore, under the strongly acidic conditions of nitration, the amino group can be protonated to form an anilinium ion, which is a meta-directing group.[5][6] By first acetylating the amino group to form an acetanilide, its activating effect is moderated, and it reliably directs the incoming nitro group to the para position, leading to a cleaner reaction with a higher yield of the desired 4'-nitro isomer.
Q2: What is the role of the trifluoromethyl group in the nitration step?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group and acts as a meta-director in electrophilic aromatic substitution reactions. In the nitration of 3'-(trifluoromethyl)acetanilide, the -CF3 group at the 3' position will direct the incoming electrophile (the nitronium ion, NO2+) to the positions meta to it, which are the 5' and 1' positions. The powerful ortho, para-directing effect of the acetamido group at the 1' position, however, primarily dictates the position of nitration. The 4' position is para to the acetamido group and meta to the trifluoromethyl group, making it the most electronically favored position for substitution.
Q3: How can I monitor the progress of the reactions?
A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the progress of both the acetylation and nitration steps. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to achieve good separation.
Q4: What are the expected melting points for the intermediate and final product?
A4: The literature melting point for 3'-(Trifluoromethyl)acetanilide is in the range of 103-106 °C. The melting point for the final product, this compound, is approximately 108 °C.[7] A sharp melting point range close to the literature value is a good indicator of purity.
Experimental Protocols
Step 1: Synthesis of 3'-(Trifluoromethyl)acetanilide
This protocol describes the acetylation of m-(trifluoromethyl)aniline using acetyl chloride.
Materials:
-
m-(Trifluoromethyl)aniline
-
Acetyl chloride
-
Anhydrous aprotic solvent (e.g., cyclohexane, toluene)[1]
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve m-(trifluoromethyl)aniline in an anhydrous aprotic solvent.
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Slowly add acetyl chloride to the solution while stirring. The reaction is exothermic.
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Heat the reaction mixture to a temperature between 50-55 °C and maintain for 1-2 hours.[1]
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Monitor the reaction progress by TLC until the starting aniline is consumed.
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After completion, cool the reaction mixture to room temperature.
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Carefully pour the mixture into ice-cold water to precipitate the product.
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Collect the solid product by vacuum filtration and wash with cold water.
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Dry the product, which can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary.
Step 2: Synthesis of this compound
This protocol details the nitration of 3'-(trifluoromethyl)acetanilide.
Materials:
-
3'-(Trifluoromethyl)acetanilide
-
Concentrated nitric acid (65-70%)
-
Magnetic stirrer and hotplate
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, carefully add 3'-(trifluoromethyl)acetanilide.
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Cool the flask in an ice bath.
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Slowly add concentrated nitric acid dropwise to the cooled and stirred 3'-(trifluoromethyl)acetanilide. Maintain the temperature of the reaction mixture between 35-80°C, with an optimal range of 60-65°C.[1]
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After the addition is complete, continue stirring the mixture at the same temperature for 1-2 hours.
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Monitor the reaction by TLC.
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Once the reaction is complete, pour the mixture over crushed ice to precipitate the crude product.
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Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
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Purify the crude this compound by recrystallization from ethanol.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3'-(Trifluoromethyl)acetanilide | C₉H₈F₃NO | 203.16 | 103-106 | White to off-white solid |
| This compound | C₉H₇F₃N₂O₃ | 248.16 | ~108[7] | Pale yellow solid[7] |
Visualizations
Reaction Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 4'-Nitro-3'-(trifluoromethyl)acetanilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4'-Nitro-3'-(trifluoromethyl)acetanilide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically related to the synthesis process. Since this compound is often synthesized by the nitration of 3'-(trifluoromethyl)acetanilide, the primary impurities include:
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Positional Isomers: The most significant impurity is often the ortho-isomer, 2'-Nitro-3'-(trifluoromethyl)acetanilide. The formation of other isomers is also possible.
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Unreacted Starting Material: Residual 3'-(trifluoromethyl)acetanilide may be present if the reaction has not gone to completion.
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Di-nitrated Byproducts: Although less common under controlled conditions, over-nitration can lead to di-nitro species.
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Hydrolysis Products: If the reaction or work-up conditions are harsh, hydrolysis of the acetanilide to 4-nitro-3-(trifluoromethyl)aniline can occur.
This compound is also known as Flutamide Impurity B, and other impurities related to the synthesis of the drug Flutamide may be present.[1][2][3][4][5]
Q2: I am having trouble removing the ortho-nitro isomer. What is the best approach?
A2: Separating positional isomers can be challenging due to their similar physical properties. A combination of techniques is often most effective:
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Recrystallization: This is often the first and most effective method. The para-isomer (your target compound) is generally less soluble than the ortho-isomer in common solvents like ethanol or methanol.[6] This difference in solubility allows for the selective crystallization of the desired product. Multiple recrystallizations may be necessary to achieve high purity.
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Column Chromatography: If recrystallization alone is insufficient, silica gel column chromatography can be employed. A solvent system that gives a good separation on a Thin Layer Chromatography (TLC) plate (ideally with a ΔRf > 0.2) should be used.
Q3: My compound "oils out" during recrystallization. What should I do?
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To address this:
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Increase the Solvent Volume: Add more of the hot solvent to fully dissolve the oil.
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Use a Different Solvent or Solvent System: A solvent with a higher boiling point might be necessary. Alternatively, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.
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Induce Crystallization at a Lower Temperature: After dissolving the compound, allow the solution to cool more slowly. Seeding the solution with a pure crystal of the product can also help initiate crystallization at a lower temperature.
Q4: What is a good starting point for a solvent system for column chromatography?
A4: A good starting point for developing a solvent system for column chromatography is to first run a TLC analysis. Use a relatively non-polar mobile phase and gradually increase the polarity. A common starting solvent system for compounds of this type is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and increase the proportion of the more polar solvent. The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4, with good separation from impurities.[7]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Low Recovery | - Too much solvent was used.- The solution was not cooled sufficiently.- The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent and re-cool.- Cool the solution in an ice bath for a longer period.- Choose a different solvent where the compound has lower solubility at cold temperatures. |
| No Crystals Form | - The solution is not saturated.- The solution is supersaturated but crystallization has not been initiated. | - Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound. |
| Product is still impure after one recrystallization | - The impurity has very similar solubility to the product.- A large amount of impurity was present initially. | - Perform a second recrystallization.- Consider using a different solvent for the second recrystallization.- Purify the material by column chromatography before a final recrystallization. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation (compounds elute together) | - The solvent system is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). |
| Compounds do not move from the baseline | - The solvent system is not polar enough. | - Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| "Tailing" of spots on TLC of fractions | - The column was not packed properly.- The compound is slightly acidic or basic and is interacting strongly with the silica gel. | - Ensure the column is packed uniformly without air bubbles.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |
| Cracked or channeled column bed | - The column ran dry.- The packing was not allowed to settle properly. | - Always keep the solvent level above the top of the stationary phase.- Ensure the slurry is well-settled before loading the sample. |
Quantitative Data
Table 1: Solubility of p-Nitroacetanilide in Various Solvents at Different Temperatures [8]
| Solvent | Temperature (K) | Molar Solubility (x 10^2) |
| N-Methyl-2-pyrrolidone | 278.15 | 32.85 |
| 323.15 | 60.21 | |
| N,N-Dimethylformamide | 278.15 | 32.69 |
| 323.15 | 59.83 | |
| 1,4-Dioxane | 278.15 | 11.51 |
| 323.15 | 32.84 | |
| Ethyl Acetate | 278.15 | 3.98 |
| 323.15 | 13.91 | |
| n-Butanol | 278.15 | 1.15 |
| 323.15 | 4.89 | |
| Ethanol | 278.15 | 0.98 |
| 323.15 | 4.51 | |
| Methanol | 278.15 | 0.81 |
| 323.15 | 3.84 | |
| Water | 278.15 | 0.01 |
| 323.15 | 0.08 | |
| Cyclohexane | 278.15 | 0.003 |
| 323.15 | 0.02 |
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
This protocol is a general guideline and should be optimized for your specific sample.
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum amount of solvent to ensure good recovery.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until it just starts to become cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
Protocol 2: Silica Gel Column Chromatography
This is a general procedure that needs to be adapted based on TLC analysis.
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TLC Analysis: Determine the optimal solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The target compound should have an Rf of ~0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly and does not have any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the chromatography solvent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. If a gradient elution is needed, start with a low polarity solvent and gradually increase the polarity.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compounds using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: Relationship between the desired product and its primary impurity from synthesis.
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. Flutamide EP Impurity B | 393-12-4 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 4. dev.klivon.com [dev.klivon.com]
- 5. This compound [lgcstandards.com]
- 6. p-Nitroacetanilide Study Material [unacademy.com]
- 7. silicycle.com [silicycle.com]
- 8. Collection - Equilibrium Solubility of pâNitroacetanilide in Fifteen Neat Solvents: Determination, Correlation, and Solvent Effect - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
Stability issues of 4'-Nitro-3'-(trifluoromethyl)acetanilide under various conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4'-Nitro-3'-(trifluoromethyl)acetanilide. The information is tailored for researchers, scientists, and drug development professionals to address potential challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound is a chemical compound often utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It is notably recognized as a metabolite and an impurity in the production of Flutamide, a nonsteroidal antiandrogen drug.[2][3] Its chemical structure, featuring a trifluoromethyl group and a nitro group on the aniline ring, makes it a subject of interest for stability studies in drug development.
Q2: What are the primary stability concerns for this compound?
The primary stability concern for this compound is the hydrolysis of the acetamide group (-NHCOCH₃). This reaction is analogous to the degradation of Flutamide, which hydrolyzes to form 4-nitro-3-(trifluoromethyl)aniline.[4] Therefore, this compound is expected to be susceptible to degradation under hydrolytic conditions, particularly in acidic and basic environments. Other potential stability issues include photodegradation and oxidative degradation, which are common for nitroaromatic compounds.
Q3: Under what pH conditions is this compound most stable?
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpected Peaks in Chromatographic Analysis After Sample Storage
Symptoms:
-
Appearance of a new peak in the HPLC or UPLC chromatogram that is not present in the freshly prepared standard.
-
A decrease in the peak area of the main this compound peak over time.
Possible Cause: This is likely due to the hydrolysis of the acetamide bond, leading to the formation of 4-nitro-3-(trifluoromethyl)aniline. This degradation is accelerated by inappropriate pH of the sample solvent or storage at elevated temperatures.
Troubleshooting Steps:
-
Verify Solvent pH: Ensure the sample solvent is within a neutral or slightly acidic pH range (ideally pH 3-5) to minimize hydrolysis.
-
Control Temperature: Store stock solutions and samples at refrigerated temperatures (2-8 °C) and protect them from light.
-
Fresh Preparations: For critical quantitative analysis, it is recommended to use freshly prepared solutions.
-
Peak Identification: If an unknown peak is observed, compare its retention time with a standard of 4-nitro-3-(trifluoromethyl)aniline. Further confirmation can be achieved using LC-MS to identify the mass of the degradation product.
Issue 2: Inconsistent Results in Photostability Studies
Symptoms:
-
Variable degradation rates when the compound is exposed to light.
-
Formation of multiple, unidentified degradation products.
Possible Cause: Nitroaromatic compounds are often susceptible to photodegradation, which can proceed through various pathways. The intensity and wavelength of the light source, as well as the presence of photosensitizers in the sample matrix, can influence the degradation rate and the nature of the degradants.
Troubleshooting Steps:
-
Standardize Light Source: Use a validated photostability chamber with controlled light intensity and wavelength as per ICH Q1B guidelines.
-
Use a Dark Control: Always include a sample shielded from light to differentiate between photolytic and other modes of degradation.
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Inert Atmosphere: To investigate the role of photo-oxidation, conduct experiments under an inert atmosphere (e.g., nitrogen) and compare the results with those obtained in the presence of air.
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Analyze Degradation Products: Employ techniques like LC-MS/MS to identify the structures of the photolytic degradation products. Common photodegradation pathways for nitroaromatics can involve reduction of the nitro group or hydroxylation of the aromatic ring.
Data Presentation
As specific quantitative stability data for this compound is not available in the cited literature, the following table provides an expected degradation behavior based on the stability of structurally related compounds like Flutamide and general principles of forced degradation studies. The percentages represent potential degradation under stressed conditions.
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation | Primary Degradation Product |
| Acid Hydrolysis | 0.1 M HCl | 80 °C | 24 hours | Significant | 4-nitro-3-(trifluoromethyl)aniline |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 8 hours | Very Significant | 4-nitro-3-(trifluoromethyl)aniline |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | Moderate | Oxidized derivatives |
| Photolytic | ICH Q1B Option 2 | 25 °C | 7 days | Moderate | Photoproducts |
| Thermal (Dry Heat) | 105 °C | 48 hours | Low | Thermally induced products |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
Acid and Base Hydrolysis
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Objective: To assess the stability of the compound in acidic and basic conditions.
-
Procedure:
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Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acid hydrolysis, add a specific volume of the stock solution to a volumetric flask containing 0.1 M hydrochloric acid to achieve a final drug concentration of approximately 100 µg/mL.
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For base hydrolysis, use 0.1 M sodium hydroxide in place of hydrochloric acid.
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Reflux the solutions at a specified temperature (e.g., 80 °C for acid and 60 °C for base) for a defined period.
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Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the samples before analysis (for base hydrolysis, neutralize with an equivalent amount of HCl; for acid hydrolysis, with NaOH).
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Dilute the samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
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Oxidative Degradation
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Objective: To evaluate the susceptibility of the compound to oxidation.
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent at a concentration of 100 µg/mL.
-
Add a solution of 3% hydrogen peroxide (H₂O₂).
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Keep the solution at room temperature, protected from light, for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Analyze the samples directly by HPLC.
-
Photostability Testing
-
Objective: To determine the effect of light on the stability of the compound.
-
Procedure:
-
Expose a solid sample of this compound and a solution of the compound (e.g., in methanol at 100 µg/mL) to a light source that complies with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample (both solid and solution) in the dark under the same temperature conditions.
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After the exposure period, prepare solutions of the solid samples and analyze both the exposed and control samples by HPLC.
-
Thermal Degradation
-
Objective: To assess the stability of the compound at elevated temperatures.
-
Procedure:
-
Place a known amount of solid this compound in a thermostatically controlled oven at a high temperature (e.g., 105 °C).
-
Expose the sample for a specified duration (e.g., 48 hours).
-
After the exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample and analyze by HPLC.
-
Mandatory Visualization
Caption: Hydrolysis degradation pathway of this compound.
References
How to minimize impurity formation in 4'-Nitro-3'-(trifluoromethyl)acetanilide synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize impurity formation during the synthesis of 4'-Nitro-3'-(trifluoromethyl)acetanilide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on impurity control.
Problem 1: Low Yield of the Desired this compound Product
| Potential Cause | Recommended Solution | Expected Outcome |
| Suboptimal Reaction Temperature: Nitration is highly temperature-dependent. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can promote the formation of byproducts. | Maintain the reaction temperature within the optimal range of 60-65°C. A Chinese patent suggests that increasing the temperature from 45°C to 60°C can significantly improve the yield.[1] | An increase in the yield of the desired product. For instance, one patent reported a yield of 61% at 45°C and 83% at 60°C.[1] |
| Inadequate Nitrating Agent Concentration: Insufficient nitric acid can result in an incomplete reaction. | Use concentrated nitric acid as the nitrating agent to ensure the reaction goes to completion.[1] | Improved conversion of the starting material and a higher yield of the final product. |
| Premature Product Precipitation: The product may precipitate out of the reaction mixture before the reaction is complete. | Ensure the starting material, 3'-(trifluoromethyl)acetanilide, is fully dissolved in the concentrated nitric acid before proceeding with the reaction.[1] | A homogeneous reaction mixture, allowing the reaction to proceed to completion and maximizing the yield. |
Problem 2: High Levels of Positional Isomer Impurities
The primary positional isomers are 2'-Nitro-3'-(trifluoromethyl)acetanilide and 6'-Nitro-3'-(trifluoromethyl)acetanilide. The acetamido group is ortho, para-directing, while the trifluoromethyl group is meta-directing. This leads to the preferential formation of the 4'-nitro isomer, but other isomers can form under suboptimal conditions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incorrect Reaction Temperature: The temperature significantly influences the regioselectivity of the nitration. | Adhere strictly to the optimal temperature range of 60-65°C. This temperature range has been identified as being ideal for minimizing the formation of positional isomers.[1] | A significant reduction in the percentage of 2'-Nitro and 6'-Nitro isomers in the final product. |
| Non-Homogeneous Reaction Mixture: Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can alter the selectivity of the reaction. | Ensure vigorous and constant stirring throughout the reaction to maintain a homogeneous mixture. | Improved selectivity and a more consistent product profile with lower levels of positional isomers. |
Problem 3: Presence of Di-nitrated Impurities
Di-nitrated byproducts can form if the reaction conditions are too harsh, leading to the introduction of a second nitro group onto the aromatic ring.
| Potential Cause | Recommended Solution | Expected Outcome |
| Excessively High Reaction Temperature: Temperatures above the optimal range can provide the activation energy required for a second nitration. | Do not exceed the recommended maximum temperature of 65°C. | Minimized formation of di-nitrated impurities. |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can increase the likelihood of di-nitration. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) and quench the reaction promptly upon completion. | Prevention of over-reaction and the formation of di-nitrated byproducts. |
| High Concentration of Nitrating Agent: A large excess of nitric acid can drive the reaction towards di-nitration. | Use a controlled amount of concentrated nitric acid as specified in the protocol. | Reduced risk of di-nitration. |
Problem 4: Formation of Hydrolysis Byproduct (4-Nitro-3-(trifluoromethyl)aniline)
The acetanilide group can be hydrolyzed back to an aniline under acidic conditions, especially during workup.
| Potential Cause | Recommended Solution | Expected Outcome |
| Prolonged Exposure to Acidic Conditions During Workup: The presence of strong acid at elevated temperatures during the workup can promote hydrolysis. | Perform the quenching step by pouring the reaction mixture into ice-water promptly after the reaction is complete. This will dilute the acid and lower the temperature, minimizing hydrolysis.[1] | Reduced levels of the 4-Nitro-3-(trifluoromethyl)aniline impurity in the isolated product. |
| High Temperatures During Aqueous Workup: Heating the acidic aqueous mixture can accelerate hydrolysis. | Keep the temperature low during the filtration and washing steps of the workup. Use cold water for washing the product. | Preservation of the acetanilide group and minimal formation of the hydrolysis byproduct. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal reaction temperature is in the range of 60-65°C. This temperature range provides a high yield of the desired product while minimizing the formation of positional isomer impurities.[1]
Q2: What are the major impurities I should be looking for?
A2: The primary impurities to monitor are:
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Positional Isomers: 2'-Nitro-3'-(trifluoromethyl)acetanilide and 6'-Nitro-3'-(trifluoromethyl)acetanilide.
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Di-nitrated Byproducts: Formed under harsh reaction conditions.
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Hydrolysis Product: 4-Nitro-3-(trifluoromethyl)aniline, which can form during the acidic workup.
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Unreacted Starting Material: 3'-(Trifluoromethyl)acetanilide.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques will allow you to track the consumption of the starting material and the formation of the product and major byproducts.
Q4: What is the best method for purifying the crude product?
A4: Recrystallization is a common and effective method for purifying the crude this compound. A suitable solvent system should be chosen to provide good separation from the impurities. The crude product can also be purified by column chromatography.
Q5: What analytical techniques are recommended for impurity profiling?
A5: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
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HPLC: For the separation and quantification of the main product and non-volatile impurities.
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GC-MS: For the identification and quantification of volatile impurities and byproducts.
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LC-MS: For the identification of non-volatile impurities.
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NMR Spectroscopy: For the structural elucidation of unknown impurities.
Experimental Protocols
Synthesis of 3'-(Trifluoromethyl)acetanilide (Starting Material)
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In a suitable reaction vessel, dissolve 3-(trifluoromethyl)aniline in a non-protic solvent such as chlorobenzene.
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While stirring, slowly add acetyl chloride to the solution at a controlled temperature (e.g., 50°C).
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After the addition is complete, continue stirring at a slightly elevated temperature (e.g., 55°C) for several hours to ensure the reaction goes to completion.
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Cool the reaction mixture and isolate the precipitated solid by filtration.
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Wash the solid with a suitable solvent and dry to obtain 3'-(trifluoromethyl)acetanilide.
Synthesis of this compound
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Carefully dissolve 3'-(trifluoromethyl)acetanilide in concentrated nitric acid in a reaction vessel equipped with a stirrer and a thermometer.
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Slowly heat the reaction mixture to the desired temperature (optimally between 60-65°C).
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Maintain the reaction at this temperature and monitor its progress by TLC or HPLC.
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Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water with stirring.
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Filter the precipitated solid product.
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Wash the solid with cold water until the washings are neutral.
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Dry the product to obtain crude this compound.
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Purify the crude product by recrystallization from a suitable solvent.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation of key impurities during the synthesis.
Caption: Troubleshooting workflow for impurity minimization.
References
Scaling up the synthesis of 4'-Nitro-3'-(trifluoromethyl)acetanilide from lab to pilot plant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4'-Nitro-3'-(trifluoromethyl)acetanilide, with a focus on scaling up from the laboratory to a pilot plant.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction & Synthesis
-
Q1: What is the common synthetic route for this compound?
The most common and effective synthetic route involves a two-step process. The first step is the acetylation of 3-(trifluoromethyl)aniline with an acetylating agent like acetyl chloride or acetic anhydride to form N-[3-(trifluoromethyl)phenyl]acetamide. The second step is the nitration of this intermediate, typically using concentrated nitric acid, to yield this compound.[1]
-
Q2: I am experiencing a low yield in the nitration step. What are the potential causes and solutions?
Low yields in the nitration of N-[3-(trifluoromethyl)phenyl]acetamide can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature, but with extreme caution due to the exothermic nature of nitration.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Suboptimal Temperature: The reaction temperature is critical. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. If it's too high, it can lead to the formation of side products and decomposition. The optimal temperature range is typically between 60-65°C.[1]
-
Improper Mixing: Inadequate agitation can lead to localized "hot spots" and uneven reaction, which can decrease the yield and increase impurity formation. Ensure efficient stirring, especially during the addition of the nitrating agent.
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Formation of Isomers: While the acetamido group directs nitration primarily to the para position, some ortho-isomer may form. Purification by crystallization is necessary to isolate the desired p-isomer.
-
-
Q3: What are the likely impurities or byproducts in this synthesis?
Potential impurities include:
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Positional Isomers: The formation of 2'-Nitro-3'-(trifluoromethyl)acetanilide (the ortho-isomer) is a common byproduct.
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Over-nitrated Products: Although less common under controlled conditions, di-nitro products can form if the reaction conditions are too harsh (e.g., excessively high temperature or prolonged reaction time).
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Unreacted Starting Material: Incomplete reaction will leave residual N-[3-(trifluoromethyl)phenyl]acetamide.
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Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the acetanilide back to the amine can occur, which can then be nitrated, leading to other impurities.
-
Scale-Up & Safety
-
Q4: What are the primary safety concerns when scaling up the nitration of N-[3-(trifluoromethyl)phenyl]acetamide to a pilot plant?
Scaling up nitration reactions presents significant safety challenges:
-
Thermal Runaway: Nitration is a highly exothermic process. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. This can lead to a rapid increase in temperature, causing the reaction to become uncontrollable, a phenomenon known as thermal runaway.
-
Explosion Hazard: The accumulation of unreacted nitrating agent followed by a sudden increase in temperature can lead to a dangerous acceleration of the reaction rate and potentially an explosion.
-
Gas Evolution: The reaction can produce toxic nitrogen oxide (NOx) gases, especially if the temperature is not well-controlled. Adequate ventilation and off-gas treatment are crucial in a pilot plant setting.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive. Appropriate personal protective equipment (PPE) and corrosion-resistant equipment are mandatory.[2][3][4][5][6]
-
-
Q5: How can the risk of thermal runaway be mitigated during pilot-plant scale synthesis?
Mitigation strategies include:
-
Reaction Calorimetry: Before scaling up, use reaction calorimetry (RC1) or a similar technique to determine the heat of reaction, heat flow, and the maximum temperature of the synthesis reaction (MTSR). This data is essential for designing a safe process.
-
Controlled Addition: Add the nitrating agent slowly and sub-surface to ensure it reacts immediately and does not accumulate. The addition rate should be controlled by the cooling capacity of the reactor.
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Efficient Cooling: The pilot plant reactor must have a robust cooling system. A jacketed reactor with a high-performance heat transfer fluid is recommended.
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Emergency Preparedness: Have a documented emergency plan that includes measures for emergency cooling or quenching the reaction if a deviation from normal operating conditions occurs.
-
-
Q6: What type of reactor is suitable for a pilot-plant scale nitration?
For pilot-plant scale nitration, a jacketed glass-lined or stainless steel reactor is commonly used. The choice of material depends on the specific reagents and conditions. Glass-lined reactors offer excellent corrosion resistance. For continuous processing, microreactors or plug flow reactors (PFRs) can offer enhanced safety due to their high heat transfer efficiency and low reaction volume.[7][8]
Purification & Analysis
-
Q7: What is the recommended method for purifying this compound at both lab and pilot scale?
Crystallization is the most effective method for purifying the final product.[9][10][11]
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Solvent Selection: A solvent in which the product is highly soluble at high temperatures and poorly soluble at low temperatures is ideal. Ethanol or a mixture of ethanol and water is often a good choice.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, treatment with activated charcoal can be effective for decolorization.[10] Allow the solution to cool slowly to form well-defined crystals. The crystals can then be isolated by filtration, washed with a small amount of cold solvent, and dried.
-
Scale-up Consideration: At the pilot plant scale, crystallization will be performed in a crystallizer vessel equipped with controlled cooling and agitation to ensure consistent crystal size and purity.
-
-
Q8: How can I monitor the progress of the reaction and assess the purity of the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material and the formation of the product at the lab scale. For more quantitative analysis at both lab and pilot scale, High-Performance Liquid Chromatography (HPLC) is recommended.
-
Purity Assessment: The purity of the final product should be determined by HPLC. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile impurities.[12] The melting point of the purified product is a good indicator of its purity; a sharp melting point range close to the literature value suggests high purity.[10]
-
Data Presentation
Table 1: Representative Process Parameters for Lab vs. Pilot Plant Scale
| Parameter | Laboratory Scale (10 g) | Pilot Plant Scale (10 kg) | Key Considerations for Scale-Up |
| Starting Material | N-[3-(trifluoromethyl)phenyl]acetamide | N-[3-(trifluoromethyl)phenyl]acetamide | Ensure consistent quality and purity of raw materials. |
| Nitrating Agent | Concentrated Nitric Acid | Concentrated Nitric Acid | Accurate dosing is critical. Consider using a metering pump. |
| Reaction Vessel | 100 mL Round Bottom Flask | 50 L Glass-Lined Reactor | Heat transfer efficiency, agitation, and material compatibility. |
| Temperature | 60-65 °C | 60-65 °C | Strict temperature control is crucial to prevent runaway reactions. |
| Addition Time | 15-20 minutes | 2-3 hours | Slower addition rate to manage heat evolution. |
| Reaction Time | 1-2 hours | 2-4 hours | May need slight adjustment based on in-process controls. |
| Agitation | Magnetic Stirrer | Impeller Agitator | Ensure efficient mixing to maintain homogeneity and heat transfer. |
| Typical Yield | 80-90% | 75-85% | Yields may be slightly lower on a larger scale. |
| Purification | Recrystallization from Ethanol | Recrystallization in a dedicated crystallizer | Controlled cooling rate is important for crystal size and purity. |
| Purity (Post-Purification) | >99% (HPLC) | >99% (HPLC) | Consistent purity is a key quality attribute. |
Experimental Protocols
1. Laboratory Scale Synthesis of N-[3-(trifluoromethyl)phenyl]acetamide
-
Materials:
-
3-(Trifluoromethyl)aniline
-
Acetyl chloride
-
Toluene (or another suitable aprotic solvent)
-
-
Procedure:
-
In a fume hood, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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Monitor the reaction by TLC until the starting aniline is consumed.
-
Quench the reaction by slowly adding water. Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude N-[3-(trifluoromethyl)phenyl]acetamide can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
-
2. Laboratory Scale Synthesis of this compound
-
Materials:
-
N-[3-(trifluoromethyl)phenyl]acetamide
-
Concentrated Nitric Acid (65-70%)
-
-
Procedure:
-
Caution: This reaction is highly exothermic and requires careful temperature control.
-
In a fume hood, place N-[3-(trifluoromethyl)phenyl]acetamide (1.0 equivalent) in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Slowly and carefully add concentrated nitric acid (2.0-3.0 equivalents) to the acetanilide while maintaining the temperature between 60-65°C using a water bath for cooling. Do not let the temperature exceed 65°C. [1]
-
Stir the mixture at this temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the crude product.
-
Purify the crude this compound by recrystallization from ethanol.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. labproinc.com [labproinc.com]
- 4. ehs.com [ehs.com]
- 5. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 6. Nitric Acid Hazards and Safety Measures | CloudSDS [cloudsds.com]
- 7. scribd.com [scribd.com]
- 8. Process Development System - Nitration Reaction [laryee.com]
- 9. researchgate.net [researchgate.net]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
Impact of solvent choice on 4'-Nitro-3'-(trifluoromethyl)acetanilide reaction kinetics
Welcome to the Technical Support Center. This resource is designed for researchers, chemists, and drug development professionals working with 4'-Nitro-3'-(trifluoromethyl)acetanilide. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols related to the synthesis and subsequent reactions of this compound, with a core focus on how solvent selection critically impacts reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in the synthesis (nitration) of this compound?
A: In the electrophilic aromatic substitution (EAS) reaction to synthesize this compound, the solvent, typically a strong acid like sulfuric acid, serves multiple purposes.[1][2] Firstly, it acts as a medium to dissolve the reactants. Secondly, and more critically, it protonates the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile required for the reaction.[1][2] The highly polar nature of the sulfuric acid medium also helps to stabilize the cationic intermediate (the arenium ion or sigma complex) formed during the reaction.[3]
Q2: How does solvent choice impact the kinetics of subsequent Nucleophilic Aromatic Substitution (SNAr) reactions using this compound as a substrate?
A: Solvent choice is critical in SNAr reactions. The reaction typically proceeds via a negatively charged intermediate (Meisenheimer complex).[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred as they can solvate the cation (counter-ion of the nucleophile) but do not strongly solvate the anion (the nucleophile). This leaves the nucleophile "bare" and highly reactive, leading to a significant increase in the reaction rate.[5][6]
-
Polar Protic Solvents (e.g., water, ethanol, methanol) can slow down SNAr reactions. They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and increases the energy required for it to attack the aromatic ring, thus decreasing the reaction rate.[5][6] However, these solvents can facilitate the departure of the leaving group if that is the rate-determining step.
Q3: Why is the trifluoromethyl (-CF₃) group significant for the reaction kinetics?
A: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This has two major effects:
-
For Synthesis (Nitration): It deactivates the aromatic ring, making it less nucleophilic and slowing down the rate of electrophilic aromatic substitution compared to unsubstituted acetanilide.[7] More forcing reaction conditions (e.g., stronger acid mixtures, higher temperatures) may be required.[8][9]
-
For Subsequent SNAr Reactions: It strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it. This activation, combined with the nitro group, makes this compound an excellent substrate for SNAr reactions.[10][11]
Troubleshooting Guide
Q: I am experiencing very low or no conversion during the nitration of m-(trifluoromethyl)acetanilide. What are the likely causes and solutions?
A: Low conversion is a common issue when nitrating deactivated aromatic rings. Here are the primary causes and troubleshooting steps:
-
Cause 1: Insufficiently Strong Nitrating Agent: The combination of the acetamido group (activating) and the -CF₃ group (deactivating) results in a moderately deactivated ring. Standard nitrating conditions may not be sufficient.
-
Solution: Ensure your nitric and sulfuric acids are concentrated and fresh. Water in the reaction mixture will weaken the nitrating agent.[8] For highly deactivated substrates, using fuming nitric acid or oleum (fuming sulfuric acid) can increase the concentration of the nitronium ion electrophile.[9]
-
-
Cause 2: Reaction Temperature is Too Low: While nitrations require careful temperature control to prevent side reactions, an excessively low temperature may result in prohibitively slow reaction kinetics.
-
Solution: Start the reaction at 0-5 °C as recommended for safety, but if no conversion is observed (monitored by TLC or HPLC), consider allowing the reaction to slowly warm to room temperature or slightly above (e.g., 40-50 °C) with careful monitoring.[8]
-
-
Cause 3: Poor Solubility of Starting Material: If the starting material does not fully dissolve in the sulfuric acid before the addition of the nitrating mixture, the reaction will be inefficient.
-
Solution: Ensure the m-(trifluoromethyl)acetanilide is completely dissolved in the concentrated sulfuric acid before cooling the mixture and adding the nitric acid.
-
Q: My reaction has produced multiple products, and purification is difficult. How can I improve selectivity?
A: The formation of multiple isomers (ortho- and para- to the acetamido group) and potentially di-nitrated products can occur.
-
Cause 1: Isomer Formation: The acetamido group is an ortho-, para- director. You will likely get a mixture of 2'-Nitro-5'-(trifluoromethyl)acetanilide and the desired this compound.
-
Solution: The para product is usually favored due to reduced steric hindrance.[12] Careful control of the reaction temperature (keeping it low) can sometimes improve the para:ortho ratio. The isomers typically have different polarities and can be separated by column chromatography or recrystallization.
-
-
Cause 2: Di-nitration: If the reaction conditions are too harsh (high temperature, excess nitrating agent), a second nitro group can be added to the ring.
-
Solution: Use a stoichiometric amount (or a very slight excess, e.g., 1.05-1.1 equivalents) of nitric acid. Add the nitrating mixture slowly and maintain a low reaction temperature (e.g., <10 °C) throughout the addition.[12]
-
Quantitative Data Presentation
The choice of solvent has a profound impact on the rate of reactions involving this compound, particularly when it is used as a substrate in Nucleophilic Aromatic Substitution (SNAr). Below is a summary of the expected qualitative effects and an example of quantitative data from a related system.
Table 1: Expected Qualitative Impact of Solvent Class on SNAr Reaction Kinetics
| Solvent Class | Examples | Effect on Nucleophile | Effect on Intermediate | Overall Impact on Reaction Rate |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Minimally solvated, "bare" and highly reactive.[5] | Good stabilization of the charged Meisenheimer complex. | Significant Rate Increase |
| Polar Protic | Water, Methanol, Ethanol | Strongly solvated via H-bonding, reactivity is reduced.[5] | Can stabilize the charged intermediate and assist in leaving group departure. | Significant Rate Decrease (usually) |
| Nonpolar | Toluene, Hexane, CCl₄ | Poorly solvates the (typically ionic) nucleophile. | Poor stabilization of the charged Meisenheimer complex. | Very Slow / No Reaction |
Table 2: Example Kinetic Data – Second-Order Rate Constants (k₂) for an SNAr Reaction in Methanol-DMSO Mixtures
This table illustrates how changing the solvent composition from a polar protic (Methanol) to a polar aprotic (DMSO) environment dramatically increases the reaction rate constant for a typical SNAr reaction.
| % DMSO in Methanol (v/v) | k₂ (M⁻¹s⁻¹) |
| 10 | 0.05 |
| 30 | 0.15 |
| 50 | 0.45 |
| 70 | 1.20 |
| 90 | 3.50 |
| 100 | 5.80 |
| Data is illustrative and based on trends observed for similar SNAr systems. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is an adaptation of the standard nitration procedure for acetanilide.[12]
-
Preparation of Nitrating Mixture: In a clean, dry flask, cool 5 mL of concentrated nitric acid in an ice/salt bath. Slowly and carefully add 5 mL of concentrated sulfuric acid dropwise, keeping the temperature below 10 °C.
-
Dissolution of Substrate: In a separate, larger flask (e.g., 250 mL), add 0.05 mol of m-(trifluoromethyl)acetanilide. Place the flask in an ice bath and slowly add 20 mL of cold, concentrated sulfuric acid. Stir until the solid is completely dissolved.
-
Nitration Reaction: Continue to cool the substrate solution in the ice bath. Using a dropping funnel, add the prepared nitrating mixture dropwise to the stirred solution. The rate of addition must be controlled to ensure the internal temperature does not rise above 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Then, remove the flask from the ice bath and let it stand at room temperature for 1 hour to ensure the reaction goes to completion.
-
Product Isolation: Slowly and carefully pour the reaction mixture over a large volume of crushed ice (approx. 200 g) in a beaker, stirring continuously. The crude product should precipitate as a pale yellow solid.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol.
Protocol 2: General Procedure for Kinetic Analysis by UV-Vis Spectroscopy
This protocol outlines a general method for monitoring the progress of a reaction, such as an SNAr reaction where this compound is consumed.[13][14][15]
-
Wavelength Selection: Obtain the UV-Vis spectra of the starting material and the expected product in the chosen reaction solvent. Identify a wavelength (λ_max) where the product has a strong absorbance and the starting material has a weak absorbance (or vice-versa).
-
Reaction Setup: Place a known concentration of the substrate (e.g., this compound) in the chosen solvent in a cuvette inside a thermostatted UV-Vis spectrophotometer.
-
Initiation and Monitoring: Initiate the reaction by adding a known concentration of the nucleophile to the cuvette. Immediately begin recording the absorbance at the chosen λ_max at regular time intervals (e.g., every 30 seconds).
-
Data Analysis: The reaction is complete when the absorbance value becomes constant. Plot Absorbance vs. Time. This data can be converted to Concentration vs. Time using a calibration curve (prepared using known concentrations of the product) and the Beer-Lambert law.
-
Rate Determination: From the Concentration vs. Time data, determine the initial reaction rate. By varying the initial concentrations of the reactants and repeating the experiment, the order of the reaction and the rate constant (k) can be determined.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low product yield in nitration reactions.
Caption: Impact of protic vs. aprotic solvents on nucleophile reactivity in SNAr reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. stmarys-ca.edu [stmarys-ca.edu]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. preisig.folk.ntnu.no [preisig.folk.ntnu.no]
Troubleshooting unexpected results in the spectroscopic analysis of the compound
Welcome to the technical support center for troubleshooting unexpected results in the spectroscopic analysis of chemical compounds. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during spectroscopic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks when encountering unexpected spectroscopic results?
A1: When faced with unexpected data, a systematic approach is crucial. Begin by verifying the sample preparation process, ensuring the correct solvent was used and the concentration is appropriate.[1][2][3] Next, confirm the instrument is properly calibrated and has been recently maintained.[1] Finally, review the data acquisition parameters to ensure they are suitable for the analyte and the desired measurement.
Q2: How can I differentiate between sample-related issues and instrument malfunctions?
A2: A good first step is to run a known standard or a blank sample. If the standard yields the expected spectrum, the issue likely lies with your sample preparation or the sample itself (e.g., degradation, impurities).[4] If the standard or blank also shows anomalies, such as unexpected peaks or high noise levels, this points towards an instrument-related problem like contamination in the system or a failing component.[3][5]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Unexpected Peaks in the 1H NMR Spectrum
Unexpected peaks in an NMR spectrum are a frequent issue. The following guide provides a systematic approach to identify the source of these signals.
Troubleshooting Workflow:
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. The Operating Manual for UV-Vis Spectrophotometer | Universal Lab Blog [universallab.org]
- 5. mse.washington.edu [mse.washington.edu]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 4'-Nitro-3'-(trifluoromethyl)acetanilide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 4'-Nitro-3'-(trifluoromethyl)acetanilide and structurally related alternatives. Due to the limited availability of public domain spectroscopic data for this compound, this document focuses on a detailed comparison with key analogues: 4'-Nitroacetanilide, 3'-(Trifluoromethyl)acetanilide, and the parent compound, Acetanilide. This comparative approach allows for the prediction of spectral features and provides a valuable resource for the characterization of this and similar compounds.
Data Presentation: A Comparative Spectroscopic Analysis
The following tables summarize the key spectroscopic data for Acetanilide and its derivatives. This comparative data is essential for understanding the influence of the nitro and trifluoromethyl functional groups on the spectral properties of the parent molecule.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (ppm) and Multiplicity |
| Acetanilide | 7.51 (d, 2H), 7.30 (t, 2H), 7.08 (t, 1H), 2.11 (s, 3H) |
| 4'-Nitroacetanilide | 8.21 (d, 2H), 7.78 (d, 2H), 2.16 (s, 3H) |
| 3'-(Trifluoromethyl)acetanilide | 7.98 (s, 1H), 7.75 (d, 1H), 7.43 (t, 1H), 7.30 (d, 1H), 2.22 (s, 3H) |
| This compound (Predicted) | Based on the data from the analogues, one would predict significant downfield shifts for the aromatic protons due to the strong electron-withdrawing effects of both the nitro and trifluoromethyl groups. The aromatic region would likely show complex splitting patterns. The acetyl methyl protons would also be expected to be slightly downfield compared to acetanilide. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (ppm) |
| Acetanilide | 168.5, 138.2, 128.8, 124.2, 120.1, 24.4 |
| 4'-Nitroacetanilide | 169.3, 145.0, 143.1, 125.0, 119.1, 24.6 |
| 3'-(Trifluoromethyl)acetanilide | 168.8, 139.1, 131.5 (q), 129.5, 123.6 (q), 122.9, 116.8 (q), 24.6 |
| This compound (Predicted) | The aromatic carbon signals are expected to be significantly affected by the substituents. The carbon bearing the trifluoromethyl group would appear as a quartet due to C-F coupling. The presence of the nitro group would cause a significant downfield shift for the carbon atom it is attached to. |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | Aromatic C=C Stretch | NO₂ Stretch | C-F Stretch |
| Acetanilide | ~3300 | ~1660 | ~1600, 1490 | - | - |
| 4'-Nitroacetanilide | ~3300 | ~1670 | ~1600, 1490 | ~1550 (asym), ~1340 (sym) | - |
| 3'-(Trifluoromethyl)acetanilide | ~3300 | ~1670 | ~1600, 1490 | - | ~1330, ~1130 |
| This compound (Predicted) | ~3300 | ~1670-1680 | ~1600, 1490 | ~1550 (asym), ~1340 (sym) | ~1330, ~1130 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation (m/z) |
| Acetanilide | C₈H₉NO | 135.16 | 135 (M+), 93, 66, 43 |
| 4'-Nitroacetanilide | C₈H₈N₂O₃ | 180.16 | 180 (M+), 138, 108, 92, 65 |
| 3'-(Trifluoromethyl)acetanilide | C₉H₈F₃NO | 203.16 | 203 (M+), 161, 145, 133 |
| This compound | C₉H₇F₃N₂O₃ | 248.16 | Predicted M+ at m/z 248. Fragmentation would likely involve loss of the acetyl group, and characteristic fragments related to the nitro and trifluoromethyl substituted aniline core. |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data presented are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm). The solution is then transferred to a 5 mm NMR tube.[1]
-
¹H NMR Spectroscopy : Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra are recorded on the same instrument, typically operating at 75 MHz or higher. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film) : A small amount of the solid sample is dissolved in a volatile solvent like dichloromethane or acetone. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[2]
-
Data Acquisition : The salt plate is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean salt plate is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization : For a solid sample, it can be introduced via a direct insertion probe or dissolved in a suitable solvent and introduced via direct infusion. Electron Impact (EI) is a common ionization technique for this type of molecule, where the sample is bombarded with a high-energy electron beam.[3]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of an organic compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic identification of an organic compound.
References
Validating the Structure of 4'-Nitro-3'-(trifluoromethyl)acetanilide using 1H NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis for validating the structure of 4'-Nitro-3'-(trifluoromethyl)acetanilide utilizing 1H Nuclear Magnetic Resonance (NMR) spectroscopy. We present predicted 1H NMR data for the target compound and compare it with experimental data from structurally similar molecules. Detailed experimental protocols and a logical workflow for structural validation are also provided.
Introduction
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure features an acetanilide backbone with a nitro group and a trifluoromethyl group on the phenyl ring. 1H NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of protons.
Predicted 1H NMR Spectral Data and Comparison
Predicting the 1H NMR spectrum of this compound involves analyzing the electronic effects of the substituents on the aromatic ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which will deshield the aromatic protons, shifting their signals downfield (to a higher ppm value). The trifluoromethyl group (-CF₃) is also strongly electron-withdrawing. The acetamido group (-NHCOCH₃) is an electron-donating group, which would typically shield the aromatic protons. The interplay of these effects determines the final chemical shifts and coupling patterns.
Based on the analysis of substituent effects and comparison with related compounds, the following 1H NMR data for this compound is predicted.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2' | 8.5 - 8.7 | d | ~2 |
| H-5' | 8.2 - 8.4 | dd | ~9, ~2 |
| H-6' | 7.9 - 8.1 | d | ~9 |
| NH | 10.5 - 11.0 | s | - |
| CH₃ | 2.1 - 2.3 | s | - |
Comparative Analysis with Related Structures
To validate our predictions, we can compare them with the experimental 1H NMR data of structurally related compounds.
| Compound | Aromatic Proton Chemical Shifts (ppm) | Reference |
| 4'-Nitroacetanilide | H-2', H-6': 7.83; H-3', H-5': 8.21 | |
| 4-Nitro-3-(trifluoromethyl)aniline | H-2: 8.2; H-5: 7.0; H-6: 7.2 | [1] |
| 3'-(Trifluoromethyl)acetanilide | H-2': 7.83; H-4': 7.39; H-5': 7.34; H-6': 7.70 | [2] |
The comparison reveals that the introduction of the trifluoromethyl group at the 3' position significantly influences the chemical shifts of the aromatic protons, causing a downfield shift for the adjacent protons. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups in the target molecule is expected to result in the aromatic protons appearing at even lower fields compared to the individual analogues.
Experimental Protocol for 1H NMR Analysis
This section details the methodology for acquiring a 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as residual solvent signals can interfere with the spectrum.[3]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
2. NMR Instrument Setup:
-
The 1H NMR spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.
-
The instrument should be properly tuned and shimmed to achieve optimal resolution and line shape.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.
-
Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually adequate to obtain a good signal-to-noise ratio.[4]
-
Temperature: The experiment should be conducted at a constant temperature, typically 25 °C.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and coupling constants to determine the connectivity of the protons.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using 1H NMR spectroscopy.
Alternative and Complementary Techniques
While 1H NMR is a primary tool for structural elucidation, other spectroscopic techniques can provide complementary information for unambiguous confirmation:
-
¹³C NMR Spectroscopy: Provides information about the carbon framework of the molecule. Aromatic carbons typically resonate in the 120-150 ppm range.[5]
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the C=O stretch of the amide and the N-O stretches of the nitro group.
-
2D NMR Techniques (e.g., COSY, HSQC, HMBC): Can be used to definitively establish the connectivity between protons and carbons in more complex molecules.
By combining the predicted 1H NMR data with experimental results and complementary analytical techniques, researchers can confidently validate the structure of this compound, ensuring the integrity of their scientific findings.
References
- 1. 4-Nitro-3-trifluoromethyl aniline(393-11-3) 1H NMR [m.chemicalbook.com]
- 2. 3-(TRIFLUOROMETHYL)ACETANILIDE(351-36-0) 1H NMR spectrum [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Comparative analysis of different synthetic routes to 4'-Nitro-3'-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two primary synthetic routes to 4'-Nitro-3'-(trifluoromethyl)acetanilide, a key intermediate in pharmaceutical synthesis. The comparison covers experimental protocols, reaction yields, and operational considerations to assist researchers in selecting the most suitable method for their specific applications.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to the non-steroidal antiandrogen, Flutamide. The strategic placement of the nitro and trifluoromethyl groups on the acetanilide scaffold makes it a versatile intermediate. This guide compares two distinct synthetic pathways: a traditional two-step route starting from m-(trifluoromethyl)aniline and an alternative three-step route commencing with 3-chlorotrifluoromethyl benzene.
Comparative Analysis of Synthetic Routes
The two routes are evaluated based on factors such as overall yield, availability of starting materials, reaction conditions, and potential for scale-up.
| Parameter | Route 1: Acetylation-Nitration | Route 2: Nitration-Amination-Acetylation |
| Starting Material | m-(Trifluoromethyl)aniline | 3-Chlorotrifluoromethyl benzene |
| Number of Steps | 2 | 3 |
| Key Intermediates | 3'-(Trifluoromethyl)acetanilide | 5-Chloro-2-nitrotrifluoromethyl benzene, 4-Nitro-3-(trifluoromethyl)aniline |
| Overall Yield | ~55-61% (best case) | ~79% (excluding final acetylation) |
| Reagents | Acylating agent (e.g., Acetyl Chloride), Nitrating agent (e.g., Conc. Nitric Acid) | Mixed Acid (HNO₃/H₂SO₄), Ammonia, Acylating agent |
| Process Control | Good control over individual steps.[1] | High-pressure amination step requires specialized equipment. |
| Waste Profile | Generates less waste ("three wastes").[1] | Involves halogenated intermediates and high-pressure reactions. |
Route 1: Acetylation of m-(Trifluoromethyl)aniline followed by Nitration
This is a widely employed method that first protects the amine functionality via acetylation, which then directs the subsequent electrophilic nitration to the para position relative to the activating acetamido group.
Logical Workflow for Route 1
Caption: Workflow for the synthesis of this compound via acetylation and nitration.
Experimental Protocol for Route 1
Step 1: Synthesis of 3'-(Trifluoromethyl)acetanilide (Acetylation)
-
Dissolve 1.0 kg of m-trifluoromethyl aniline in 20 L of an aprotic solvent (e.g., cyclohexane, toluene, or chlorobenzene) in a suitable reactor.[1]
-
Control the temperature at 50°C and slowly add 0.55 kg of acetyl chloride.[1]
-
After the addition is complete, increase the temperature to 55°C and maintain the reaction for 5 hours.[1]
-
Cool the reaction mixture, which will cause a white solid to precipitate.
-
Filter the solid and dry to obtain 3'-(Trifluoromethyl)acetanilide.
Step 2: Synthesis of this compound (Nitration)
-
Dissolve 1.3 kg of the 3'-(Trifluoromethyl)acetanilide obtained in the previous step into 2.0 kg of concentrated nitric acid.[1]
-
Slowly heat the mixture to a temperature of 60-65°C to initiate the nitration reaction.[1]
-
Upon completion of the reaction, pour the reaction solution into 5 kg of ice water. This will cause the product to precipitate.
-
Filter the precipitate, wash with water, and dry to obtain the final product, this compound.[1] The melting point of the product is 108-109°C.[1]
Quantitative Data for Route 1
| Step | Solvent for Acetylation | Yield of Acetanilide | Yield of Nitration | Overall Yield |
| 1a | Toluene | 78% | 61% | 47.6% |
| 1b | Cyclohexane | 91% | 61% | 55.5% |
| 1c | Chlorobenzene | 69% | 61% | 42.1% |
| Data sourced from patent CN102093229A.[1] |
Route 2: Nitration of 3-Chlorotrifluoromethyl benzene, followed by Amination and Acetylation
This alternative route begins with a different starting material and introduces the nitro and amino groups before the final acetylation step.
Logical Workflow for Route 2
Caption: Workflow for synthesis via nitration, amination, and subsequent acetylation.
Experimental Protocol for Route 2
Step 1: Synthesis of 5-Chloro-2-nitrotrifluoromethyl benzene (Nitration)
-
In a 500 mL four-necked flask, add 111.46 g (1.15 mol) of concentrated nitric acid and 402.5 g (4.025 mol) of 98% sulfuric acid and stir.[2]
-
Add 180.55 g (1 mol) of 3-chlorotrifluoromethyl benzene dropwise at room temperature.[2]
-
After the addition, raise the temperature to 50°C and maintain the reaction for 2 hours.[2]
-
Transfer the solution to a separatory funnel, remove the acid layer.
-
Wash the organic phase with a 5% sodium carbonate solution and then with water until neutral.
-
Dry the organic phase to obtain 5-chloro-2-nitrotrifluoromethyl benzene. The reported yield is 84.7%.[2]
Step 2: Synthesis of 4-Nitro-3-(trifluoromethyl)aniline (Amination)
-
In a 1000 mL high-pressure reactor, charge 180.8 g of 5-chloro-2-nitrotrifluoromethyl benzene, 566.6 g of 24% ammonia water, 34 g of liquid ammonia, and 9 g of a catalyst.[2]
-
Heat the reactor to 175°C for 8 hours, with the pressure reaching 3.6 MPa.[2]
-
After the reaction, cool the reactor to room temperature and remove excess ammonia by vacuum filtration.
-
The wet product is dried under vacuum at 50°C to yield the final product. The reported yield is 94%.[2]
Step 3: Synthesis of this compound (Acetylation)
-
Dissolve the 4-Nitro-3-(trifluoromethyl)aniline from the previous step in a suitable solvent.
-
Add an acetylating agent such as acetic anhydride or acetyl chloride.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
Upon completion, the product can be isolated by precipitation with water, followed by filtration and drying.
Conclusion
Both synthetic routes offer viable pathways to this compound.
Route 1 is a more straightforward two-step process with well-documented conditions and good process control, making it attractive for laboratory-scale synthesis. The use of cyclohexane as a solvent in the acetylation step provides the highest reported yield for the intermediate.[1]
Route 2 provides a higher overall yield to the penultimate intermediate, 4-Nitro-3-(trifluoromethyl)aniline. However, the amination step requires high-pressure and high-temperature conditions, necessitating specialized industrial equipment. This may render it less suitable for standard laboratory settings but potentially more cost-effective for large-scale industrial production, assuming the final acetylation step proceeds with a high yield.
The choice between these routes will ultimately depend on the specific requirements of the research or production team, including available equipment, scale of synthesis, and economic considerations.
References
Purity Analysis of 4'-Nitro-3'-(trifluoromethyl)acetanilide: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 4'-Nitro-3'-(trifluoromethyl)acetanilide, a key intermediate in the synthesis of various pharmaceuticals. This document outlines a robust HPLC method, presents comparative data with alternative techniques, and provides detailed experimental protocols to support analytical method development and validation.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common and effective method for determining the purity of this compound and its related impurities. The method's high resolution, sensitivity, and quantitative accuracy make it ideal for routine quality control and regulatory submissions.
Proposed HPLC Method Parameters
Based on the analysis of structurally similar nitroaromatic and trifluoromethyl compounds, a robust RP-HPLC method is proposed below.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Diluent | Mobile Phase |
This method is designed to provide excellent separation of the main compound from its potential impurities, which may include starting materials, by-products from the nitration process, and degradation products.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can be employed for specific analytical objectives. The following table compares HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Advantages | Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High precision and accuracy, robust, widely available, suitable for non-volatile and thermally labile compounds. | Requires a chromophore for UV detection. |
| GC-MS | Separation based on volatility and boiling point, detection by mass spectrometry. | High sensitivity and selectivity, provides structural information for impurity identification. | Requires the analyte to be volatile and thermally stable, or require derivatization. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, can be used for absolute quantification (qNMR) without a reference standard of the analyte. | Lower sensitivity compared to HPLC and GC-MS, more complex data interpretation. |
Experimental Protocols
HPLC Method Validation Protocol
To ensure the reliability of the HPLC method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by the resolution of the analyte peak from other peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the analyte and plotting the peak area against concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a blank matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Sample Preparation for HPLC Analysis
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in the same manner as the standard solution.
-
Filter both solutions through a 0.45 µm nylon filter before injection into the HPLC system.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the purity analysis of this compound by HPLC.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The described HPLC method provides a reliable and robust approach for the purity analysis of this compound. While GC-MS and NMR offer valuable structural information, HPLC remains the gold standard for quantitative purity determination in a quality control environment due to its high precision, accuracy, and suitability for a wide range of pharmaceutical compounds. The provided experimental protocols and validation guidelines offer a solid foundation for implementing this analytical method in a research or industrial setting.
Comparing the efficacy of 4'-Nitro-3'-(trifluoromethyl)acetanilide as a precursor to other intermediates
In the landscape of pharmaceutical and agrochemical synthesis, the selection of an optimal precursor is paramount to ensuring high yields, purity, and cost-effectiveness. 4'-Nitro-3'-(trifluoromethyl)acetanilide is a key intermediate, notably in the production of non-steroidal anti-androgen drugs such as Flutamide and Bicalutamide.[1][2][3][4] This guide provides an objective comparison of its efficacy against alternative precursors for synthesizing crucial downstream intermediates, supported by experimental data and detailed protocols.
The trifluoromethyl group is a significant feature in many pharmaceutical compounds, enhancing metabolic stability and bioavailability.[3][5][6] this compound serves as a valuable building block for molecules incorporating the 4-amino-2-(trifluoromethyl)phenyl or related moieties.[1] Its primary transformations involve the deacetylation to 4-nitro-3-(trifluoromethyl)aniline and the reduction of the nitro group to form 4'-amino-3'-(trifluoromethyl)acetanilide.
Comparative Synthesis of Key Intermediates
This section evaluates the synthetic routes to two critical intermediates: 4-Nitro-3-(trifluoromethyl)aniline (a precursor for Flutamide)[2] and 4-Amino-2-(trifluoromethyl)benzonitrile (a precursor for Bicalutamide).[7] We will compare the route starting from this compound with alternative pathways.
1. Synthesis of 4-Nitro-3-(trifluoromethyl)aniline
This intermediate can be efficiently produced by the deacetylation of this compound. An alternative, multi-step approach begins with m-(trifluoromethyl)aniline.
Table 1: Comparison of Precursors for 4-Nitro-3-(trifluoromethyl)aniline Synthesis
| Parameter | Route 1: From this compound | Route 2: From m-(Trifluoromethyl)aniline |
| Precursor | This compound | m-(Trifluoromethyl)aniline |
| Number of Steps | 1 (Deacetylation) | 2 (Acetylation, then Nitration & Deacetylation) |
| Key Reagents | Ethanol, Potassium Carbonate[8] | 1. Acetyl chloride, Toluene[8]2. Concentrated Nitric Acid[8] |
| Overall Yield | 62-81%[8] | ~38-50% (Calculated from individual step yields of 69-78% for acetylation and 61% for nitration)[8] |
| Purity | Not explicitly stated, but positional isomer impurities are noted to be less with this general method.[8] | Not explicitly stated. |
| Advantages | High-yield, single-step conversion. | Utilizes a more fundamental starting material. |
| Disadvantages | Requires synthesis of the precursor itself. | Lower overall yield, multi-step process. |
2. Synthesis of Bicalutamide Intermediate: 4-Amino-2-(trifluoromethyl)benzonitrile
While this compound is more directly related to Flutamide synthesis, understanding alternative routes to other key trifluoromethyl-containing intermediates like the Bicalutamide precursor, 4-Amino-2-(trifluoromethyl)benzonitrile, is crucial for a comprehensive comparison. A common alternative synthesis for this compound starts from m-trifluoromethyl fluorobenzene.
Table 2: Alternative Synthesis for a Key Bicalutamide Precursor
| Parameter | Route: From m-Trifluoromethyl Fluorobenzene |
| Precursor | m-Trifluoromethyl Fluorobenzene |
| Intermediate | 4-Amino-2-(trifluoromethyl)benzonitrile |
| Number of Steps | 3 (Bromination, Cyanation, Ammonolysis)[9][10] |
| Key Reagents | Dibromohydantoin, Cuprous Cyanide, Liquid Ammonia, Ethanol[9][10] |
| Overall Yield | 73-75%[9][10] |
| Purity | >99%[9][10] |
| Advantages | High purity, good overall yield, simple process.[9][10] |
| Disadvantages | Multi-step process involving hazardous reagents like cuprous cyanide. |
Experimental Protocols
Detailed methodologies provide the basis for reproducibility and comparison.
Protocol 1: Synthesis of 4-Nitro-3-(trifluoromethyl)aniline from this compound[8]
-
Reaction Setup: 1.2 kg of this compound is added to 5L of ethanol in a suitable reaction vessel.
-
Reagent Addition: 0.8 kg of potassium carbonate is added to the mixture.
-
Reaction Conditions: The mixture is heated to 70°C and maintained for 10 hours.
-
Work-up: Ethanol is partially removed (50%) by vacuum distillation. The remaining mixture is cooled.
-
Isolation: The precipitated product is isolated by filtration to yield 0.8 kg (81% yield) of 4-Nitro-3-(trifluoromethyl)aniline.
Protocol 2: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile from m-Trifluoromethyl Fluorobenzene[9][10]
This is a three-step synthesis:
-
Step 1: Bromination: m-Trifluoromethyl fluorobenzene is reacted with dibromohydantoin in glacial acetic acid and concentrated sulfuric acid to produce 4-fluoro-2-methyl bromobenzene trifluoride.
-
Step 2: Cyanation: The brominated intermediate is reacted with cuprous cyanide in quinoline to replace the bromine atom with a cyano group, yielding 4-fluoro-2-trifluoromethylbenzonitrile.
-
Step 3: Ammonolysis: The 4-fluoro-2-trifluoromethylbenzonitrile is dissolved in ethanol, and liquid ammonia is introduced. The mixture is heated in a sealed vessel (e.g., to 120°C for 8 hours) to replace the fluorine atom with an amino group, yielding the crude product.
-
Purification: The crude 4-Amino-2-(trifluoromethyl)benzonitrile is purified by recrystallization from toluene to achieve a purity of over 99%.
Visualizing Synthetic Pathways
The following diagrams illustrate the synthetic transformations discussed.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. This compound [lgcstandards.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Bicalutamide - Wikipedia [en.wikipedia.org]
- 8. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 9. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 10. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Characterization of Flutamide impurity B (4'-Nitro-3'-(trifluoromethyl)acetanilide)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization of Flutamide impurity B, chemically known as 4'-Nitro-3'-(trifluoromethyl)acetanilide. It offers a comparative analysis with impurities found in other nonsteroidal anti-androgen drugs, supported by available experimental data and detailed analytical methodologies. This document is intended to assist researchers and professionals in drug development and quality control in understanding and managing impurities in anti-androgen therapies.
Introduction to Flutamide and its Impurities
Flutamide is a non-steroidal anti-androgen drug primarily used in the treatment of prostate cancer.[1][2] It functions by competitively inhibiting the androgen receptor, thereby preventing androgens like testosterone from binding and stimulating the growth of prostate cancer cells.[1] The synthesis and degradation of Flutamide can lead to the formation of various impurities, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. One such critical impurity is Flutamide impurity B.
Flutamide Impurity B (this compound) is a known process-related impurity of Flutamide.[3] Its presence in the final drug product is strictly regulated by pharmacopeial standards.
Physicochemical Properties
A summary of the known physicochemical properties of Flutamide impurity B is presented in Table 1. For comparison, properties of the parent drug, Flutamide, are also included.
| Property | Flutamide Impurity B | Flutamide |
| IUPAC Name | N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide | 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide |
| Synonyms | Flutamide Related Compound B, this compound | Eulexin, Sch 13521 |
| CAS Number | 393-12-4 | 13311-84-7 |
| Molecular Formula | C₉H₇F₃N₂O₃[4] | C₁₁H₁₁F₃N₂O₃[5] |
| Molecular Weight | 248.16 g/mol [4] | 276.21 g/mol [5] |
| Melting Point | 108 °C or 123 °C[6][7] | 111.5-112.5 °C[5] |
| Solubility | DMSO (Slightly), Methanol (Slightly)[6] | 9.45 mg/L in water[5] |
Note: Conflicting data exists for the melting point of Flutamide Impurity B, with sources reporting either 108 °C or 123 °C.
Analytical Characterization
The identification and quantification of Flutamide impurity B are crucial for the quality control of Flutamide. Various analytical techniques are employed for its characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the separation and quantification of Flutamide and its impurities.[1]
Experimental Protocol (General Method for Flutamide and Impurities):
-
Column: Reversed-phase C8 or C18 column (e.g., Knauer Eurosphere C8, 150 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 29% (v/v) methanol, 38% (v/v) acetonitrile, and 33% (v/v) potassium dihydrogen phosphate buffer (50 mM), pH 3.2).[8] Another reported mobile phase is 0.05 M phosphate buffer pH 4.0 - acetonitrile (50:50, v/v).[9]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at a wavelength of 226.4 nm or 240 nm.[8][9]
-
Injection Volume: 25 µL.[8]
This method is capable of separating Flutamide from its impurities, allowing for their individual quantification.
Spectroscopic Techniques
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for the structural elucidation of impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the impurity, aiding in its identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure of the impurity, confirming the arrangement of atoms within the molecule.
While specific spectral data for Flutamide Impurity B is not widely available in public literature, commercial suppliers of this reference standard confirm its characterization using these techniques.[4]
Comparison with Other Anti-Androgen Impurities
A comparison of Flutamide impurity B with known impurities of other non-steroidal anti-androgen drugs provides a broader context for impurity profiling in this therapeutic class.
| Drug | Common Impurities | Analytical Techniques for Impurity Profiling |
| Bicalutamide | Process-related impurities (e.g., Bicalutamide EP Impurity A, B, C, D, etc.), degradation products, and stereoisomeric variants.[1][10] | HPLC, LC-MS, GC, UV-Vis Spectroscopy, ICP-MS.[10] |
| Nilutamide | Process-related impurities (e.g., Nilutamide impurity A, B, C, D).[][12] | HPLC, LC-MS. |
| Enzalutamide | Process-related impurities (e.g., Enzal-2, Enzal-2A) and degradation products.[13][14] | UHPLC, LC-MS, NMR.[13][15] |
The analytical strategies for impurity profiling across these drugs are broadly similar, relying heavily on chromatographic separation coupled with spectroscopic identification.
Visualizing Experimental Workflows and Pathways
Logical Workflow for Impurity Characterization
The following diagram illustrates a typical workflow for the identification and characterization of a pharmaceutical impurity like Flutamide impurity B.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. scribd.com [scribd.com]
- 3. veeprho.com [veeprho.com]
- 4. Flutamide EP Impurity B | CAS Number 393-12-4 [klivon.com]
- 5. Flutamide | C11H11F3N2O3 | CID 3397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 393-12-4 [m.chemicalbook.com]
- 7. 4-NITRO-3-(TRIFLUOROMETHYL)ACETANILIDE | 393-12-4 | INDOFINE Chemical Company [indofinechemical.com]
- 8. A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. latamjpharm.org [latamjpharm.org]
- 10. veeprho.com [veeprho.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. veeprho.com [veeprho.com]
- 15. Quantitative Study of Impurities in Enzalutamide and Identification, Isolation, Characterization of Its Four Degradatio… [ouci.dntb.gov.ua]
Navigating the Target Landscape of 4'-Nitro-3'-(trifluoromethyl)acetanilide Derivatives: A Comparative Guide to Biological Interactions
For researchers, scientists, and drug development professionals, understanding the cross-reactivity and target selectivity of a compound is paramount for assessing its therapeutic potential and off-target risks. This guide provides a comparative analysis of the biological interactions of 4'-Nitro-3'-(trifluoromethyl)acetanilide and its parent compound, the nonsteroidal antiandrogen drug Flutamide. While direct cross-reactivity studies on a broad panel of receptors for this compound are limited in publicly available literature, this guide synthesizes data on its role as a metabolite, its interaction with metabolizing enzymes, and the broader target profile of Flutamide and its derivatives.
Introduction to this compound
This compound is recognized primarily as a metabolite of Flutamide, an antiandrogen agent used in the treatment of prostate cancer.[1][2][3][4] Flutamide exerts its therapeutic effect by competitively inhibiting the binding of androgens to the androgen receptor (AR).[1][5] The metabolic pathway of Flutamide is crucial to its activity and toxicity profile, with 2-hydroxyflutamide being its major active metabolite.[1][2][4] this compound is another significant metabolite, and understanding its interactions is key to a complete safety and efficacy assessment.
Comparative Biological Interactions
While a comprehensive cross-reactivity profile remains to be fully elucidated, the existing body of research points to several key areas of biological interaction for Flutamide and its derivatives, including the androgen receptor, metabolizing enzymes, and off-target interactions related to toxicity.
Androgen Receptor Binding and Selectivity
The primary target of Flutamide and its active metabolite, 2-hydroxyflutamide, is the androgen receptor. The binding affinity of these compounds to the AR has been quantified in various tissues and species. Notably, mutations in the androgen receptor can alter the response to antiandrogens, turning antagonists into agonists, a critical consideration in the development of drug resistance.[6][7][8][9]
Table 1: Comparative Binding Affinities (Ki) of Flutamide and its Metabolite for the Androgen Receptor [5]
| Compound | Tissue/Cell Line | Species | Ki (nM) |
| Flutamide | Anterior Pituitary | Rat | 1275 |
| 2-Hydroxyflutamide | Anterior Pituitary | Rat | 55 |
| Flutamide | Ventral Prostate (cytosol) | Rat | 7550 |
| 2-Hydroxyflutamide | Ventral Prostate (cytosol) | Rat | 205 |
| Flutamide | Prostatic Carcinoma (cytosol) | Human | 1450 |
| 2-Hydroxyflutamide | Prostatic Carcinoma (cytosol) | Human | 62 |
| Flutamide | Uterus (cytosol) | Rat | 2300 |
| 2-Hydroxyflutamide | Uterus (cytosol) | Rat | 110 |
| Flutamide | Shionogi Mammary Carcinoma | Mouse | 2200 |
| 2-Hydroxyflutamide | Shionogi Mammary Carcinoma | Mouse | 95 |
Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.
Interaction with Metabolizing Enzymes
The metabolism of Flutamide is a critical determinant of its activity and potential for drug-drug interactions. Several cytochrome P450 (CYP) enzymes have been identified as key players in the biotransformation of Flutamide.[10][11] The involvement of multiple CYP isoforms suggests a potential for cross-reactivity with other drugs metabolized by these enzymes.
Table 2: Cytochrome P450 Enzymes Involved in Flutamide Metabolism [10][11]
| Enzyme | Role in Flutamide Metabolism |
| CYP1A2 | Dominant enzyme in the formation of the active metabolite 2-hydroxyflutamide. |
| CYP3A4 | Involved in the bioactivation of Flutamide and its metabolites. |
| CYP2C19 | Contributes to the bioactivation of Flutamide and its metabolites. |
Off-Target Effects and Hepatotoxicity
A significant concern with Flutamide therapy is the risk of hepatotoxicity, which is believed to be mediated by reactive metabolites.[2][10][11][12][13] This off-target effect underscores the importance of understanding the broader reactivity of its metabolic products, including this compound. The formation of reactive intermediates can lead to covalent binding to cellular macromolecules, triggering an immune response or direct cellular damage.
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies. Below are generalized descriptions of the key assays used in the cited research.
Androgen Receptor Binding Assays
These assays are designed to measure the affinity of a compound for the androgen receptor. A common method is a competitive binding assay using a radiolabeled androgen, such as [3H]testosterone or [3H]dihydrotestosterone (DHT).
Experimental Workflow: Competitive Androgen Receptor Binding Assay
Caption: Workflow for a competitive androgen receptor binding assay.
In Vitro Metabolism Studies
To identify the enzymes responsible for metabolizing a compound, in vitro studies using liver microsomes or recombinant CYP enzymes are commonly employed.
Experimental Workflow: In Vitro Metabolism Assay
Caption: Workflow for an in vitro metabolism study using liver microsomes.
Signaling Pathway
The primary mechanism of action of Flutamide and its active metabolites involves the blockade of the androgen signaling pathway.
Diagram: Androgen Receptor Signaling and Inhibition by Flutamide Derivatives
Caption: Simplified androgen receptor signaling pathway and its inhibition.
Conclusion
While a dedicated, broad-spectrum cross-reactivity study for this compound derivatives is not extensively documented, the available data on Flutamide and its metabolites provide crucial insights into their biological interactions. The primary target is the androgen receptor, with the active metabolite 2-hydroxyflutamide showing significantly higher affinity than the parent drug. The involvement of multiple CYP450 enzymes in their metabolism highlights a potential for drug interactions. Furthermore, the off-target hepatotoxicity associated with Flutamide underscores the importance of evaluating the reactivity of all its metabolites. Future research focusing on the specific target profile of this compound will be invaluable for a more comprehensive understanding of its pharmacological and toxicological properties.
References
- 1. drugs.com [drugs.com]
- 2. Flutamide metabolism in four different species in vitro and identification of flutamide metabolites in human patient urine by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 393-12-4 [m.chemicalbook.com]
- 4. The pharmacokinetics of flutamide and its major metabolites after a single oral dose and during chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selection for androgen receptor mutations in prostate cancers treated with androgen antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of mutant androgen receptors by flutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innovative Se‐Flutamide Derivatives: Enhanced Activity Toward Androgen Receptor (AR)‐Dependent and ‐Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of steroidal and non-steroidal antiandrogens on wild-type and mutant androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioactivation of flutamide metabolites by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism and hepatic toxicity of flutamide in cytochrome P450 1A2 knockout SV129 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flutamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Flutamide-induced acute hepatitis: investigation on the role of immunoallergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Starting Materials for the Synthesis of 4-nitro-3-trifluoromethylaniline
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of starting materials is a critical factor in the efficient and scalable synthesis of key pharmaceutical intermediates. 4-nitro-3-trifluoromethylaniline is a vital building block in the production of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] This guide provides an objective comparison of common alternative starting materials for its synthesis, supported by experimental data to inform your research and development decisions.
Executive Summary
This guide evaluates three primary synthetic routes to 4-nitro-3-trifluoromethylaniline, each originating from a different commercially available starting material:
-
3-Chlorotrifluoromethylbenzene: A two-step process involving nitration followed by amination.
-
m-Trifluoromethylaniline: A three-step route requiring protection of the amine, nitration, and subsequent deprotection.
-
4-Nitro-3-trifluoromethylchlorobenzene: A direct, one-step amination under high pressure and temperature.
The optimal choice of starting material depends on a balance of factors including overall yield, process safety, reaction conditions, and raw material availability.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the synthesis of 4-nitro-3-trifluoromethylaniline from the three principal alternative starting materials.
| Starting Material | Synthetic Route | Key Steps | Overall Yield | Reaction Conditions | Advantages | Disadvantages |
| 3-Chlorotrifluoromethylbenzene | Nitration followed by Amination | 1. Nitration with HNO₃/H₂SO₄ 2. Amination with aqueous ammonia | ~79.6% | 1. 50°C 2. 175°C, 3.6 MPa | High yield in the amination step. | Requires a high-pressure reactor for the amination step. |
| m-Trifluoromethylaniline | Protection, Nitration, Deprotection | 1. Acetylation with acetyl chloride 2. Nitration with concentrated HNO₃ 3. Deprotection with K₂CO₃ in ethanol | High | 1. 50-55°C 2. 60-65°C 3. 60-80°C | High yield, fewer positional isomer impurities, and easier to control reaction.[2] | Multi-step process increases operational complexity. |
| 4-Nitro-3-trifluoromethylchlorobenzene | Direct Amination | 1. Reaction with aqueous ammonia | 91%[3] | 175°C, 3.2 MPa | Single-step synthesis. | High-pressure and high-temperature conditions pose safety risks and require specialized equipment.[2] |
Synthetic Pathways Overview
The following diagram illustrates the logical relationships between the different starting materials and the target product, 4-nitro-3-trifluoromethylaniline.
Caption: Synthetic routes to 4-nitro-3-trifluoromethylaniline.
Experimental Protocols
Route 1: From 3-Chlorotrifluoromethylbenzene
This synthesis is a two-step process involving the nitration of 3-chlorotrifluoromethylbenzene followed by amination.
Step 1: Synthesis of 5-Chloro-2-nitrotrifluoromethylbenzene [4]
-
To a 500 mL four-necked flask, add 111.46 g (1.15 mol) of concentrated nitric acid and 402.5 g (4.025 mol) of 98% sulfuric acid and stir.
-
Add 180.55 g (1 mol) of 3-chlorotrifluoromethylbenzene dropwise at room temperature.
-
After the addition is complete, raise the temperature to 50°C and maintain for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and remove the sulfuric acid layer.
-
Wash the organic phase with a 5% sodium carbonate solution and then with water until neutral.
-
Dry the organic phase to obtain 191 g of 5-chloro-2-nitrotrifluoromethylbenzene (Yield: 84.7%).
Step 2: Synthesis of 4-Nitro-3-trifluoromethylaniline [4]
-
In a 1000 mL high-pressure reactor, add 180.8 g of 5-chloro-2-nitrotrifluoromethylbenzene from the previous step, 566.6 g of 24% aqueous ammonia, 34 g of liquid ammonia, and 9 g of a suitable catalyst.
-
Heat the reactor to 175°C for 8 hours, allowing the pressure to reach 3.6 MPa.
-
After cooling to room temperature, vent the excess ammonia gas under vacuum.
-
Filter the product and dry under vacuum at 50°C to obtain 155.2 g of 4-nitro-3-trifluoromethylaniline (Yield: 94%).
Route 2: From m-Trifluoromethylaniline
This three-step synthesis involves protection of the amine group, nitration, and deprotection.
Step 1: Synthesis of m-Trifluoromethylacetanilide [2]
-
In a suitable reactor with an aprotic solvent (e.g., cyclohexane), react m-trifluoromethylaniline with acetyl chloride.
-
Heat the reaction mixture to 50-55°C.
-
Upon completion, isolate the m-trifluoromethylacetanilide product.
Step 2: Synthesis of 4-Nitro-3-trifluoromethylacetanilide [2]
-
Nitrate the m-trifluoromethylacetanilide from the previous step using concentrated nitric acid as the nitrating agent.
-
Maintain the reaction temperature between 60-65°C.
-
Isolate the resulting 4-nitro-3-trifluoromethylacetanilide.
Step 3: Synthesis of 4-Nitro-3-trifluoromethylaniline [2]
-
Dissolve the 4-nitro-3-trifluoromethylacetanilide in an alcoholic solution of potassium carbonate.
-
Heat the mixture to 60-80°C to remove the acetyl group.
-
Isolate and purify the final product, 4-nitro-3-trifluoromethylaniline.
Route 3: From 4-Nitro-3-trifluoromethylchlorobenzene
This is a direct amination process.
Synthesis of 4-Nitro-3-trifluoromethylaniline [3]
-
In a 5 L steel autoclave, charge 452 g of 5-chloro-2-nitro-benzotrifluoride (an isomer of 4-nitro-3-trifluoromethylchlorobenzene, but the process is analogous) and 2125 g of 24% aqueous ammonia solution.
-
Heat the mixture with stirring for 7 hours at 175°C, during which the pressure will build to approximately 32 bar.
-
Cool the reactor to room temperature and vent the excess ammonia.
-
Filter the reaction solution to collect the crystalline product.
-
Dry the product in a vacuum drying cabinet to obtain 375 g of 4-nitro-3-trifluoromethylaniline (Yield: 91%).
References
A Comparative Guide to the Quantitative Analysis of 4'-Nitro-3'-(trifluoromethyl)acetanilide in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of specific chemical entities within complex reaction mixtures is paramount. This guide provides a comparative analysis of analytical methodologies for the quantitative determination of 4'-Nitro-3'-(trifluoromethyl)acetanilide, a key intermediate and potential impurity in the synthesis of pharmaceuticals like Flutamide. The primary focus of this guide is on High-Performance Liquid Chromatography (HPLC), with Gas Chromatography (GC) and UV-Vis Spectrophotometry presented as viable alternatives.
This compound , also known as Flutamide Impurity B in the European Pharmacopoeia, requires robust and validated analytical methods to ensure the quality and safety of final drug products.[1] This guide offers detailed experimental protocols and performance data to aid in the selection of the most appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as the most prevalent and reliable technique for the analysis of this compound in reaction mixtures. Its high resolution, sensitivity, and specificity make it ideal for separating the analyte from a complex matrix of starting materials, reagents, by-products, and other impurities.
This method is adapted from the European Pharmacopoeia guidelines for the analysis of Flutamide and its related substances.[2]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically effective. A common starting point is a 50:50 (v/v) mixture of acetonitrile and water.[3] For improved peak shape and resolution, a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.0) can be incorporated into the aqueous phase.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25-30°C.
-
Detection Wavelength: 240 nm, which is a common wavelength for the analysis of Flutamide and its derivatives.[3]
-
Sample Preparation: The reaction mixture should be diluted with the mobile phase to a concentration within the linear range of the method. Filtration through a 0.45 µm syringe filter is necessary to remove particulate matter before injection.
-
Standard Preparation: A stock solution of this compound reference standard is prepared in the mobile phase. A series of dilutions are then made to construct a calibration curve.
Quantitative Performance Data (Representative):
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
Note: The performance data is based on validated methods for Flutamide and its impurities, and may require optimization for this compound.[4][5]
Alternative Methodologies
While HPLC is the preferred method, GC and UV-Vis Spectrophotometry can be employed under specific circumstances.
GC, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.
Experimental Protocol (General):
-
Instrumentation: Gas chromatograph with FID or MS detector.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-17).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C and ramping up to 280°C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Detector Temperature: 300°C.
-
Sample Preparation: The sample may require extraction into a suitable organic solvent and derivatization (e.g., silylation) to increase volatility.
Quantitative Performance Data (Estimated):
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
Note: This data is an estimation for nitroaromatic compounds and would require specific method development and validation for the target analyte.
UV-Vis spectrophotometry offers a simpler and more rapid method for quantification, but it is less specific than chromatographic techniques. This method is most suitable for reaction mixtures where this compound is the primary absorbing species at a specific wavelength, and interfering substances have minimal absorbance.
Experimental Protocol:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A solvent in which the analyte is soluble and stable, and that is transparent in the wavelength range of interest (e.g., methanol or acetonitrile).
-
Wavelength of Maximum Absorbance (λmax): This needs to be experimentally determined for this compound in the chosen solvent.
-
Sample Preparation: The reaction mixture is diluted with the solvent to an absorbance value within the linear range of the Beer-Lambert law (typically 0.1 - 1.0).
-
Standard Preparation: A series of standard solutions of the analyte are prepared to create a calibration curve of absorbance versus concentration.
Quantitative Performance Data (Estimated):
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
Note: The performance of this method is highly dependent on the composition of the reaction mixture.
Visualizing the Workflow and Decision-Making Process
To further aid researchers in their analytical endeavors, the following diagrams illustrate the experimental workflow for HPLC analysis and a decision tree for selecting the appropriate analytical technique.
Caption: Experimental workflow for the quantitative HPLC analysis.
Caption: Decision tree for selecting the appropriate analytical technique.
References
Benchmarking 4'-Nitro-3'-(trifluoromethyl)acetanilide: A Comparative Guide for Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of 4'-Nitro-3'-(trifluoromethyl)acetanilide and its precursors in key applications, primarily focusing on its role as a crucial intermediate in the synthesis of the anti-cancer drug Flutamide. We offer a comparative analysis with alternative synthetic routes, supported by available experimental data, to inform research and development decisions.
Performance in Pharmaceutical Synthesis: The Case of Flutamide
This compound, or more commonly its de-acetylated precursor 4-nitro-3-(trifluoromethyl)aniline, is a key building block in the synthesis of Flutamide, a non-steroidal anti-androgen medication used in the treatment of prostate cancer.[1][2] The performance of this intermediate is best understood by comparing the primary synthetic pathways to Flutamide.
There are two main synthetic routes for Flutamide:
-
Route 1: Acylation of 4-nitro-3-(trifluoromethyl)aniline. This is a widely referenced method where this compound is an intermediate.
-
Route 2: Nitration of m-isobutyramidotrifluorotoluene. This route involves the nitration of a pre-formed amide.
Comparative Performance Data
The following table summarizes the key performance indicators for the two primary synthetic routes to Flutamide, based on available literature.
| Performance Metric | Route 1: From 4-nitro-3-(trifluoromethyl)aniline | Route 2: From m-isobutyramidotrifluorotoluene |
| Starting Material | 4-nitro-3-(trifluoromethyl)aniline | m-isobutyramidotrifluorotoluene |
| Key Reaction Step | Acylation with isobutyryl chloride | Nitration with nitric acid and sulfuric acid |
| Reported Yield | 73.04% (with pyridine as solvent) | Total recovery of 44.8% after recrystallization |
| Purity | High purity achievable with recrystallization | High purity achievable with recrystallization |
| Reaction Conditions | Mild conditions (e.g., 5-25°C) | Low temperatures required (1-8°C) |
| Advantages | High conversion rate, mild reaction conditions. | Fewer steps in the final stage. |
| Disadvantages | Requires the synthesis of the aniline precursor. | Potentially lower overall yield, requires careful temperature control during nitration. |
Experimental Protocols
Route 1: Synthesis of Flutamide from 4-nitro-3-(trifluoromethyl)aniline
This protocol is based on the acylation of 4-nitro-3-(trifluoromethyl)aniline with isobutyryl chloride.
Materials:
-
4-nitro-3-(trifluoromethyl)aniline
-
Isobutyryl chloride
-
Pyridine (or another suitable base like N,N-dimethylacetamide)
-
1,2-dichloroethane (solvent)
-
4-dimethylaminopyridine (DMAP) catalyst (optional)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 4-nitro-3-(trifluoromethyl)aniline in 1,2-dichloroethane in a reaction vessel equipped with a stirrer and a thermometer.
-
Add a suitable acid scavenger, such as pyridine or N,N-dimethylacetamide.
-
Cool the mixture to 5-10°C.
-
Under the action of a catalytic amount of DMAP, slowly add isobutyryl chloride dropwise, maintaining the temperature between 5-10°C.
-
After the addition is complete, allow the reaction mixture to warm to 18-25°C and stir for 0.5-1.5 hours, or until the reaction is complete (monitored by TLC or other suitable methods).
-
Add water to the reaction mixture and heat to distill off the 1,2-dichloroethane.
-
The crude Flutamide will precipitate from the aqueous solution. Filter the solid.
-
Recrystallize the crude product from ethanol to obtain pure Flutamide.
Route 2: Synthesis of Flutamide from m-isobutyramidotrifluorotoluene
This protocol involves the nitration of m-isobutyramidotrifluorotoluene.
Materials:
-
m-isobutyramidotrifluorotoluene
-
Nitric acid (nitrosonitric acid)
-
Sulfuric acid
-
Ice-cold brine solution
-
Toluene (for recrystallization)
-
Ethanol (for recrystallization)
Procedure:
-
In a reaction vessel, prepare a mixed acid solution of sulfuric acid and nitric acid.
-
Cool the mixed acid to 1-8°C.
-
Slowly add m-isobutyramidotrifluorotoluene to the cold mixed acid while maintaining the temperature between 1-8°C.
-
After the addition, maintain the reaction at this temperature for a specified period to ensure complete nitration.
-
Pour the reaction mixture into an ice-cold brine solution to precipitate the crude Flutamide.
-
Filter the solid and wash it thoroughly with water.
-
Recrystallize the crude product first from toluene and then from ethanol to obtain the purified Flutamide.[3]
Logical Workflow for Flutamide Synthesis Routes
References
Safety Operating Guide
Proper Disposal of 4'-Nitro-3'-(trifluoromethyl)acetanilide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4'-Nitro-3'-(trifluoromethyl)acetanilide.
This compound is classified as a corrosive solid that can cause severe skin burns and eye damage. It is also harmful if swallowed and poses a threat to aquatic life. Adherence to the following procedures is imperative to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Avoid all personal contact with the substance, including inhalation of dust. Handle the compound in a well-ventilated area.
| Personal Protective Equipment (PPE) and Safety Measures |
| Eye Protection |
| Skin Protection |
| Respiratory Protection |
| Hygiene Practices |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. It is crucial to entrust the disposal to a licensed waste disposal company.
-
Container Management:
-
Keep the original container tightly sealed when not in use.
-
Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
-
-
Waste Collection:
-
Carefully transfer the waste material into a suitable, clearly labeled, and sealed container for hazardous waste.
-
Use dry clean-up procedures and avoid generating dust.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area.
-
Remove all ignition sources.
-
Clean up spills promptly using dry methods to avoid dust generation.
-
Collect the spilled material and place it in a designated, labeled container for disposal.
-
Prevent the substance from entering drains or waterways.
-
Wash the spill area thoroughly with water, but prevent runoff from entering drains.
-
-
Final Disposal:
-
Dispose of the contents and the container at an authorized hazardous or special waste collection point.
-
Follow all national and local regulations for chemical waste disposal.
-
Emergency Procedures
In case of accidental exposure, follow these first aid measures immediately and seek medical attention.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush the eyes with running water for at least 15 minutes, keeping the eyelids open. Transport to a hospital or doctor without delay. |
| Skin Contact | Immediately remove all contaminated clothing. Flush the skin and hair with large amounts of water. Continue flushing until advised to stop by a medical professional. |
| Inhalation | Move the person to fresh air and keep them warm and rested. If breathing is difficult, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Give water to drink. Transport to a hospital or doctor without delay. |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
